Product packaging for Altenusin(Cat. No.:CAS No. 31186-12-6)

Altenusin

カタログ番号: B1665734
CAS番号: 31186-12-6
分子量: 290.27 g/mol
InChIキー: ADPBTBPPIIKLEH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Altenusin is a carboxybiphenyl that is [biphenyl]-2-carboxylic acid which is substituted by a hydroxy group at positions 3, 4' and 5', methoxy group at position 5 and a methyl group at position 2'. It is a a metabolite isolated from Alternaria and several other fungal species. It has a role as an antifungal agent and a fungal metabolite. It is a polyphenol, a carboxybiphenyl, an aromatic ether, a member of hydroxybiphenyls and a member of catechols.
This compound has been reported in Penicillium simplicissimum, Talaromyces flavus, and other organisms with data available.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O6 B1665734 Altenusin CAS No. 31186-12-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(4,5-dihydroxy-2-methylphenyl)-6-hydroxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O6/c1-7-3-11(16)12(17)6-9(7)10-4-8(21-2)5-13(18)14(10)15(19)20/h3-6,16-18H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPBTBPPIIKLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=C(C(=CC(=C2)OC)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953279
Record name Altenusin
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Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31186-12-6
Record name Altenusin
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Record name Altenusin
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Record name Altenusin
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Record name ALTENUSIN
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM31322YA1
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Altenusin: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Altenusin is a naturally occurring biphenyl metabolite produced by a variety of fungi. First structurally elucidated in 1970, it has since garnered significant scientific interest due to its diverse range of biological activities. This document provides a detailed overview of the discovery and characterization of this compound, its known natural sources, and a summary of its interactions with key biological signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this fungal metabolite.

Discovery and Structural Elucidation

The initial discovery of this compound can be traced back to early studies on the metabolic products of Alternaria species. While earlier work by Thomas in 1961 and von Ramm & Lucas in 1963 laid the groundwork by identifying metabolites from these fungi, it was Coombe and his colleagues in 1970 who first successfully isolated and elucidated the complete chemical structure of this compound.[1][2] Their work revealed a unique biphenyl scaffold, which has since been the subject of numerous synthetic and medicinal chemistry efforts.

Natural Sources of this compound

This compound has been isolated from a diverse range of fungal species, indicating its widespread occurrence in the fungal kingdom. The primary producers of this compound belong to the genus Alternaria. However, it has also been identified in other fungal genera, highlighting the broad distribution of its biosynthetic pathway.

Fungal GenusFungal SpeciesReference
AlternariaAlternaria sp.[1]
Alternaria destruens PobtRO-6[3]
Alternaria alternata Tche-153
PenicilliumPenicillium sp.[1]
StreptomycesStreptomyces sp.[1]
TalaromycesTalaromyces sp.[1]

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow a polyketide pathway, starting from the precursor alternariol (AOH). While the complete enzymatic cascade is still under investigation, a putative pathway has been proposed. This pathway involves a series of enzymatic modifications, including oxidation and reduction steps, to transform alternariol into the final this compound molecule. Further research is needed to fully characterize the enzymes involved and the regulatory mechanisms governing this compound biosynthesis.

This compound Biosynthesis Acetate Acetate Malonate Malonate Acetate->Malonate Alternariol Alternariol Malonate->Alternariol Polycondensation 4-hydroxy-AME 4-hydroxy-AME Alternariol->4-hydroxy-AME This compound This compound 4-hydroxy-AME->this compound Lactone ring opening (SDRI), C-ring rotation and lactonization (DOXI)

A putative biosynthetic pathway of this compound from acetate.

Experimental Protocols

Isolation of this compound from Alternaria destruens PobtRO-6

A detailed protocol for the isolation of this compound from the endophytic fungus Alternaria destruens PobtRO-6 has been described.[3]

1. Fungal Cultivation:

  • The endophytic fungus Alternaria destruens PobtRO-6 is cultivated in a rice medium.

  • The fungus is grown in 1-liter Erlenmeyer flasks under static conditions at room temperature for 30 days.[3]

2. Extraction:

  • The fungal culture is extracted with an equal volume of ethyl acetate.[3]

  • The ethyl acetate extract is then evaporated using a rotary evaporator to yield a crude extract.[3]

3. Purification:

  • The crude extract is purified by column chromatography using a Sephadex-LH20 column.[3]

  • The column is eluted with ethanol.[3]

  • Fractions are collected and evaporated. This compound is typically obtained from specific fractions (e.g., fractions 12-16 in the cited study).[3]

  • The purity of the isolated this compound can be confirmed by 1H NMR analysis.[3]

Isolation from Alternaria sp. (UFMGCB55)

Another method has been employed for the isolation of this compound from the endophytic fungus Alternaria sp. (UFMGCB55).[1]

1. Fungal Cultivation:

  • The fungus is cultivated in a liquid MEC medium (2% malt extract, 0.1% peptone, 1.5% glucose).[1]

  • Initial growth is carried out in smaller flasks on a shaker, followed by scaling up to larger flasks for further incubation.[1]

2. Extraction:

  • The culture broth is filtered, and both the filtrate and the biomass are extracted with ethyl acetate.[1]

  • The biomass is further extracted with ethanol.[1]

  • The organic solvents are removed under vacuum.

3. Purification:

  • The active extract is fractionated using a combination of size-exclusion, adsorption, and reversed-phase chromatography to yield pure this compound.

Biological Activities and Signaling Pathways

This compound has been shown to interact with several key signaling pathways, demonstrating its potential as a modulator of cellular processes.

TGF-β/Smad Signaling Pathway

This compound has been identified as an antagonist of the TGF-β/Smad signaling pathway.[3][4] In in vitro and in vivo models of renal fibrosis, this compound treatment leads to a decrease in the phosphorylation of Smad2 and Smad3, which are key downstream mediators of TGF-β signaling.[3][5][6] Concurrently, this compound increases the expression of the inhibitory Smad7.[3][4] This modulation of the Smad pathway contributes to the anti-fibrotic effects of this compound.

TGF_beta_Smad_Pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR pSmad23 p-Smad2/3 TGFbR->pSmad23 phosphorylation This compound This compound This compound->pSmad23 inhibits Smad7 Smad7 This compound->Smad7 promotes Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Smad7->TGFbR inhibits Nucleus Nucleus Complex->Nucleus translocation Fibrosis Fibrosis Nucleus->Fibrosis gene transcription

This compound's modulation of the TGF-β/Smad signaling pathway.
Farnesoid X Receptor (FXR) Agonism

This compound has been identified as a selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[3][7][8] As an FXR agonist, this compound has shown potential in the treatment of metabolic diseases such as nonalcoholic fatty liver disease (NAFLD).[7]

FXR_Agonism cluster_cell Hepatocyte This compound This compound FXR FXR This compound->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE binds to TargetGenes Target Gene Transcription FXRE->TargetGenes regulates MetabolicRegulation Regulation of Bile Acid, Lipid, and Glucose Metabolism TargetGenes->MetabolicRegulation

Mechanism of this compound as a Farnesoid X Receptor (FXR) agonist.
Inhibition of Trypanothione Reductase

This compound has been shown to inhibit trypanothione reductase (TR), an essential enzyme for the survival of trypanosomatid parasites such as Trypanosoma cruzi.[1][9][10] This inhibitory activity makes this compound a potential lead compound for the development of new drugs against diseases caused by these parasites, like Chagas disease.

Trypanothione_Reductase_Inhibition cluster_parasite Trypanosomatid Parasite Trypanothione_disulfide Trypanothione Disulfide Trypanothione_dithiol Trypanothione Dithiol Trypanothione_disulfide->Trypanothione_dithiol reduction TR Trypanothione Reductase (TR) Parasite_Death Parasite Death Trypanothione_dithiol->Parasite_Death prevents oxidative stress TR->Trypanothione_disulfide NADPH NADPH TR->NADPH NADP NADP+ NADPH->NADP oxidation This compound This compound This compound->TR inhibits

Inhibition of Trypanothione Reductase by this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of this compound.

Biological ActivityParameterValueOrganism/SystemReference
Farnesoid X Receptor (FXR) AgonismEC503.2 ± 0.2 µMIn vitro reporter assay[7]
Trypanothione Reductase InhibitionIC504.3 ± 0.3 µMTrypanosoma cruzi[1][9][10]
Antifungal ActivityMIC1.9 - 31.2 µg/mLParacoccidioides brasiliensis[11]
Antifungal ActivityMIC62.5 µg/mLSchizosaccharomyces pombe[11]

Conclusion

This compound, a fungal metabolite with a rich history of scientific investigation, continues to be a molecule of significant interest. Its diverse biological activities, including the modulation of key signaling pathways such as TGF-β/Smad and FXR, and its ability to inhibit essential parasitic enzymes like trypanothione reductase, underscore its potential for therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on this compound, from its discovery and natural sources to its molecular mechanisms of action. Further research into its biosynthesis, pharmacology, and clinical efficacy is warranted to fully explore the therapeutic potential of this fascinating natural product.

References

The Biosynthesis of Altenusin in Alternaria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Genetic and Biochemical Pathway for the Production of a Bioactive Fungal Metabolite

Introduction

Altenusin is a polyketide-derived secondary metabolite produced by various species of the fungal genus Alternaria. This biphenyl derivative has garnered significant interest within the scientific community due to its diverse biological activities, including potential therapeutic applications. Understanding the intricate biosynthetic pathway of this compound is paramount for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Alternaria, detailing the key enzymatic steps, the underlying genetic architecture, and relevant experimental methodologies for its study.

The this compound Biosynthetic Pathway

The biosynthesis of this compound in Alternaria is a multi-step process that originates from the polyketide precursor, alternariol (AOH). The pathway involves a series of enzymatic modifications, including methylation, hydroxylation, and a key lactone ring opening. The core set of enzymes responsible for this transformation are encoded by a biosynthetic gene cluster (BGC).

The proposed biosynthetic pathway commences with the formation of alternariol, a process catalyzed by a polyketide synthase. Subsequent tailoring enzymes then sequentially modify the alternariol scaffold to yield this compound.

Key Enzymatic Steps and Intermediates:
  • Alternariol (AOH) Synthesis: The pathway begins with the synthesis of the polyketide alternariol. This reaction is catalyzed by a Type I polyketide synthase, PksI . Gene knockout studies in Alternaria alternata have confirmed that the deletion of the pksI gene abolishes the production of alternariol and its derivatives, including this compound.

  • Methylation to Alternariol Monomethyl Ether (AME): The hydroxyl group at position 9 of alternariol is methylated to form alternariol monomethyl ether (AME). This reaction is catalyzed by an O-methyltransferase (OmtI) .

  • Hydroxylation to 4-hydroxy-AME: A crucial hydroxylation step occurs at the C-4 position of AME, leading to the formation of 4-hydroxy-alternariol monomethyl ether (4-OH-AME). This oxidation is carried out by a monooxygenase (MoxI) . Heterologous expression studies have demonstrated that the co-expression of pksI, omtI, and moxI results in the production of 4-OH-AME.

  • Lactone Ring Opening to form this compound: The final committed step in the biosynthesis of this compound is the opening of the lactone ring of 4-OH-AME. This hydrolytic cleavage is catalyzed by a short-chain dehydrogenase/reductase (SdrI) . Deletion of the sdrI gene in A. alternata has been shown to eliminate the production of this compound.

The overall biosynthetic pathway from alternariol to this compound can be visualized as follows:

This compound Biosynthesis Pathway cluster_precursor Precursor Synthesis AOH Alternariol (AOH) OmtI OmtI AME Alternariol Monomethyl Ether (AME) MoxI MoxI OH_AME 4-hydroxy-AME SdrI SdrI This compound This compound PksI PksI PksI->AOH Polyketide synthesis OmtI->AME Methylation MoxI->OH_AME Hydroxylation SdrI->this compound Lactone ring opening Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA

Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA and Malonyl-CoA.

The this compound Biosynthetic Gene Cluster

The genes encoding the enzymes for this compound biosynthesis are typically organized in a contiguous region of the fungal chromosome, forming a biosynthetic gene cluster (BGC). While the complete and fully annotated this compound BGC from a high-producing Alternaria strain is yet to be definitively characterized, analysis of the alternariol BGC provides a strong putative model. This cluster contains the core genes pksI, omtI, moxI, and sdrI. In addition to these core biosynthetic genes, the cluster likely contains a gene encoding a transcription factor responsible for regulating the expression of the entire cluster, as well as transporter proteins for the export of the final product.

A putative organization of the this compound biosynthetic gene cluster is depicted below:

Altenusin_BGC cluster_0 Putative this compound Biosynthetic Gene Cluster pksI pksI (Polyketide Synthase) omtI omtI (O-methyltransferase) pksI->omtI moxI moxI (Monooxygenase) omtI->moxI sdrI sdrI (Short-chain Dehydrogenase/Reductase) moxI->sdrI TF Regulatory Gene (Transcription Factor) sdrI->TF Transporter Transporter Gene TF->Transporter

Caption: Putative organization of the this compound biosynthetic gene cluster in Alternaria.

Regulation of this compound Biosynthesis

The production of this compound, like many other fungal secondary metabolites, is tightly regulated at the transcriptional level. The expression of the biosynthetic genes within the cluster is controlled by a combination of pathway-specific and global regulatory factors.

  • Pathway-Specific Regulation: A putative transcription factor located within the this compound BGC is likely the primary regulator of the pathway. These transcription factors often possess a zinc-finger DNA-binding domain and recognize specific promoter sequences of the other genes in the cluster, thereby coordinating their expression.

  • Global Regulation: The biosynthesis of this compound is also influenced by broader regulatory networks that respond to environmental cues such as nutrient availability (carbon and nitrogen sources), pH, and oxidative stress. For instance, the global nitrogen regulator AaAreA in A. alternata has been shown to positively regulate the expression of the alternariol biosynthetic gene cluster, including pksI and omtI.[1] This indicates that nitrogen availability in the growth environment can significantly impact this compound production.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the biosynthesis of this compound. The following table summarizes the types of quantitative data that are crucial for a complete understanding and for metabolic engineering efforts.

ParameterDescriptionTypical Range/Value (Hypothetical)
Enzyme Kinetics
PksI (kcat)Catalytic turnover rate of the polyketide synthase.Data not available
OmtI (Km for AOH)Michaelis constant for the substrate alternariol, indicating the affinity of the O-methyltransferase.Data not available
MoxI (kcat/Km)Catalytic efficiency of the monooxygenase for the conversion of AME to 4-hydroxy-AME.Data not available
SdrI (Km for 4-OH-AME)Michaelis constant for the substrate 4-hydroxy-AME, indicating the affinity of the short-chain dehydrogenase/reductase.Data not available
Metabolite Titers
Alternariol (AOH)Concentration of the precursor in Alternaria cultures.10 - 500 µg/mL
This compoundFinal concentration of this compound in Alternaria cultures under optimized conditions.5 - 100 µg/mL
Gene Expression
pksI (Relative fold change)Upregulation of the polyketide synthase gene expression under inducing conditions (e.g., specific nutrient media) compared to non-inducing conditions.10 - 100 fold
moxI (Relative fold change)Upregulation of the monooxygenase gene expression during the stationary phase of fungal growth, coinciding with secondary metabolite production.5 - 50 fold

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Targeted Gene Knockout in Alternaria using CRISPR-Cas9

This protocol describes a general workflow for the targeted disruption of a gene within the this compound BGC in Alternaria alternata.

Objective: To create a knockout mutant of a target gene (e.g., pksI) to confirm its function in this compound biosynthesis.

Materials:

  • Alternaria alternata wild-type strain

  • pFC334 vector (containing Cas9 and sgRNA expression cassettes)

  • Protoplasting enzyme solution (e.g., Lysing Enzymes from Trichoderma harzianum)

  • PEG-CaCl2 solution

  • Selective media (e.g., PDA with hygromycin B)

  • Primers for sgRNA construction and mutant verification (PCR)

  • DNA extraction kit

  • PCR reagents

  • Gel electrophoresis equipment

Methodology:

  • sgRNA Design and Vector Construction:

    • Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the coding sequence of the target gene using a CRISPR design tool.

    • Synthesize the sgRNA expression cassettes and clone them into the pFC334 vector.

  • Protoplast Preparation:

    • Grow the wild-type A. alternata in liquid medium for 3-4 days.

    • Harvest the mycelia and incubate with the protoplasting enzyme solution until a sufficient number of protoplasts are released.

    • Filter and wash the protoplasts.

  • Transformation:

    • Mix the protoplasts with the CRISPR-Cas9 plasmid.

    • Add PEG-CaCl2 solution to facilitate DNA uptake.

    • Plate the transformation mixture on selective regeneration medium containing hygromycin B.

  • Mutant Screening and Verification:

    • Isolate individual hygromycin-resistant colonies.

    • Extract genomic DNA from the putative mutants.

    • Perform PCR using primers flanking the target gene to identify deletion events.

    • Confirm the deletion by Sanger sequencing of the PCR product.

  • Phenotypic Analysis:

    • Culture the confirmed knockout mutants and the wild-type strain under conditions conducive to this compound production.

    • Extract the secondary metabolites from the culture broth and mycelia.

    • Analyze the extracts by HPLC or LC-MS/MS to confirm the absence of this compound in the knockout mutant.

Gene_Knockout_Workflow start Start: Design sgRNAs for Target Gene construct Construct CRISPR-Cas9 Vector start->construct transform Transform Protoplasts with Vector construct->transform protoplast Prepare Alternaria Protoplasts protoplast->transform select Select Transformants on Hygromycin transform->select screen Screen Mutants by PCR select->screen verify Verify Deletion by Sequencing screen->verify analyze Phenotypic Analysis (HPLC/LC-MS) verify->analyze end End: Confirmed Knockout Mutant analyze->end

Caption: Workflow for targeted gene knockout in Alternaria using CRISPR-Cas9.
Protocol 2: Heterologous Expression of the this compound Biosynthetic Pathway in Aspergillus oryzae

This protocol outlines the steps for reconstituting the this compound biosynthetic pathway in a heterologous host, Aspergillus oryzae.

Objective: To express the key genes from the this compound BGC in A. oryzae to confirm their sufficiency for this compound production.

Materials:

  • Aspergillus oryzae host strain (e.g., NSAR1)

  • Expression vectors (e.g., pTAEX3)

  • Alternaria alternata genomic DNA or cDNA

  • Restriction enzymes and T4 DNA ligase

  • Protoplasting and transformation reagents for A. oryzae

  • Selective media for A. oryzae (e.g., Czapek-Dox with appropriate supplements)

  • Primers for gene amplification

Methodology:

  • Gene Amplification and Vector Construction:

    • Amplify the coding sequences of pksI, omtI, moxI, and sdrI from A. alternata cDNA.

    • Clone each gene into a suitable expression vector under the control of a strong constitutive or inducible promoter (e.g., amyB promoter).

    • Create a multi-gene expression vector or co-transform individual vectors with different selection markers.

  • Transformation of Aspergillus oryzae:

    • Prepare protoplasts from the A. oryzae host strain.

    • Transform the protoplasts with the expression vectors using a PEG-mediated method.

    • Select for transformants on appropriate selective media.

  • Cultivation and Metabolite Analysis:

    • Inoculate the positive transformants into a suitable production medium.

    • Incubate the cultures for 7-10 days.

    • Extract the secondary metabolites from the culture broth and mycelia.

    • Analyze the extracts for the presence of this compound and its intermediates using HPLC or LC-MS/MS.

Protocol 3: Quantitative Analysis of this compound and its Precursors by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound, alternariol, and AME in Alternaria culture extracts.

Objective: To accurately measure the concentrations of this compound and its key precursors.

Materials:

  • Alternaria culture extract

  • Analytical standards for this compound, alternariol, and AME

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • C18 reversed-phase column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Syringe filters (0.22 µm)

Methodology:

  • Sample Preparation:

    • Extract the fungal culture (broth and mycelia) with an organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and redissolve the residue in a known volume of methanol or mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the sample onto the C18 column.

      • Elute the analytes using a gradient of the mobile phases.

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode.

      • Use multiple reaction monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for each analyte.

  • Quantification:

    • Prepare a calibration curve using the analytical standards of known concentrations.

    • Calculate the concentration of each analyte in the sample by comparing its peak area to the calibration curve.

Table of MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Alternariol[M+H]+ or [M-H]-Specific fragmentSpecific fragmentOptimized value
AME[M+H]+ or [M-H]-Specific fragmentSpecific fragmentOptimized value
This compound[M+H]+ or [M-H]-Specific fragmentSpecific fragmentOptimized value

Conclusion

The biosynthesis of this compound in Alternaria is a fascinating example of fungal secondary metabolism, involving a dedicated gene cluster that orchestrates a series of precise enzymatic transformations. While the core pathway has been elucidated, further research is needed to fully understand the intricate regulatory networks that control its production and to obtain detailed quantitative data on the enzymatic reactions. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate this pathway, with the ultimate goal of enabling the controlled and enhanced production of this promising bioactive compound for potential applications in medicine and biotechnology.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Altenusin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altenusin (CAS Number: 31186-12-6) is a naturally occurring biphenyl metabolite produced by various fungi, most notably from the Alternaria and Penicillium genera.[1][2][3] As a polyphenol, it has garnered significant interest within the scientific community due to its diverse range of biological activities.[4][5] These activities include potent antifungal, antioxidant, and kinase inhibitory effects, highlighting its potential as a lead compound in drug discovery and development.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its known interactions with key signaling pathways.

Physicochemical Properties

This compound presents as a yellow to orange solid powder.[2][3] Its core chemical structure is 3,4′,5′-Trihydroxy-5-methoxy-2′-methyl[1,1′-biphenyl]-2-carboxylic acid.[4][6]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₅H₁₄O₆[1][4][6][7]
Molecular Weight 290.27 g/mol [1][6][7]
Appearance Yellow to orange solid powder[2][3]
Melting Point 182-185 °C[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[2][4][7][2][4][7]
Purity ≥98% (by HPLC)[6]
CAS Number 31186-12-6[1][6][7]
IUPAC Name 2-(4,5-dihydroxy-2-methylphenyl)-6-hydroxy-4-methoxybenzoic acid[1]

Spectral Data

The structural elucidation and confirmation of this compound are heavily reliant on various spectroscopic techniques.

Table 2: Key Spectral Data for this compound
TechniqueKey Observations
¹H NMR Reveals the presence and arrangement of protons in the molecule.
¹³C NMR Provides information on the carbon skeleton of the molecule.[1]
Mass Spectrometry (MS) The negative ion mode ESI-MS spectrum shows a quasi-molecular ion peak at m/z 289 [M - H]⁻, which is consistent with the molecular formula C₁₅H₁₄O₆.[8]
UV-Vis Spectroscopy The UV absorption spectrum can be used for quantification and to gain information about the chromophores present.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule.

Experimental Protocols

The following sections detail the methodologies for characterizing the physicochemical properties of this compound.

Determination of Melting Point

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded to define the melting point range.[9][10][11][12][13]

Solubility Assessment

Objective: To determine the solubility of this compound in various solvents.

Methodology (Kinetic Solubility Assay):

  • A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the stock solution are added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • The formation of a precipitate is monitored, often using turbidimetry (measuring absorbance at a wavelength where the compound does not absorb, e.g., 620 nm).

  • The highest concentration that does not produce a precipitate is considered the kinetic solubility.[14][15][16][17]

Spectroscopic Analysis

Objective: To obtain the ultraviolet-visible absorption spectrum of this compound for qualitative and quantitative analysis.

Methodology:

  • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., ethanol or methanol).

  • The UV-Vis spectrophotometer is blanked using the same solvent.

  • The absorbance of the this compound solution is measured over a specific wavelength range (typically 200-800 nm).[18][19][20][21]

  • The resulting spectrum, a plot of absorbance versus wavelength, is recorded.

Objective: To identify the functional groups present in the this compound molecule.

Methodology (Attenuated Total Reflectance - ATR-FTIR):

  • A small amount of the solid this compound sample is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The infrared spectrum is recorded by passing an IR beam through the ATR crystal, which is in contact with the sample.

  • The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, reveals the characteristic absorption bands of the functional groups.

Objective: To elucidate the detailed molecular structure of this compound.

Methodology:

  • A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • The solution is placed in an NMR tube.

  • The NMR tube is placed in the NMR spectrometer.

  • ¹H and ¹³C NMR spectra are acquired.[9][17][22][23][24][25] Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for a more detailed structural assignment.[8]

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS):

  • A solution of this compound is injected into a liquid chromatography system to separate it from any impurities.

  • The eluent from the LC is introduced into the mass spectrometer.

  • Electrospray ionization (ESI) is commonly used to generate ions of the analyte.

  • The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.[3][4][26][27]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities by interacting with several key cellular signaling pathways.

Farnesoid X Receptor (FXR) Agonism

This compound has been identified as a selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[4][7]

FXR_Signaling_Pathway This compound This compound FXR FXR This compound->FXR activates RXR RXR FXR->RXR heterodimerizes with FXRE FXR Response Element (FXRE) in DNA RXR->FXRE binds to TargetGenes Target Gene Transcription FXRE->TargetGenes regulates MetabolicRegulation Regulation of Bile Acid, Lipid, and Glucose Metabolism TargetGenes->MetabolicRegulation

FXR Signaling Pathway Activation by this compound
Inhibition of TGF-β/Smad Signaling Pathway

This compound has been shown to alleviate transforming growth factor-beta 1 (TGF-β1)-induced epithelial-to-mesenchymal transition (EMT) by antagonizing the TGF-β/Smad signaling pathway.[1][6][28] It achieves this by decreasing the phosphorylation of Smad2 and Smad3 and increasing the expression of the inhibitory Smad7.[1][28]

TGFB_Smad_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad23 Smad2/3 TGFBR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad4 Smad4 pSmad23->Smad4 binds SmadComplex Smad2/3/4 Complex Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus translocates to GeneTranscription Gene Transcription (e.g., EMT markers) Nucleus->GeneTranscription This compound This compound This compound->pSmad23 inhibits phosphorylation Smad7 Smad7 This compound->Smad7 increases expression Smad7->TGFBR inhibits

Inhibition of TGF-β/Smad Pathway by this compound
Kinase Inhibition

This compound is a known inhibitor of several kinases, including:

  • Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and migration.

  • cFMS Receptor Tyrosine Kinase: The receptor for macrophage colony-stimulating factor (M-CSF), implicated in cancer and bone diseases.

  • Myosin Light Chain Kinase (MLCK): A key enzyme in smooth muscle contraction.[5][29]

Src_Kinase_Workflow Start Start CellCulture Culture Cells (e.g., cancer cell line) Start->CellCulture Treatment Treat cells with This compound at various concentrations CellCulture->Treatment Lysis Lyse cells to extract proteins Treatment->Lysis Quantification Quantify protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block membrane to prevent non-specific antibody binding Transfer->Blocking PrimaryAb Incubate with primary antibodies (e.g., anti-p-Src, anti-total Src) Blocking->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detection Detect signal using chemiluminescence (ECL) SecondaryAb->Detection Analysis Analyze results to determine the effect of this compound on Src phosphorylation Detection->Analysis End End Analysis->End

Western Blot Workflow for Src Kinase Inhibition

Conclusion

This compound is a multifaceted natural product with well-defined physical and chemical properties and a promising profile of biological activities. Its ability to modulate key signaling pathways, such as the FXR and TGF-β/Smad pathways, and to inhibit important kinases, makes it a valuable candidate for further investigation in the development of new therapeutic agents. The experimental protocols outlined in this guide provide a solid foundation for researchers to characterize this compound and explore its full pharmacological potential.

References

Altenusin: A Technical Guide to its Core Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Altenusin, a biphenyl derivative isolated from the endophytic fungus Alternaria sp., is a natural compound with a growing body of research highlighting its diverse and potent biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core mechanisms of action of this compound, summarizing quantitative data, and outlining key experimental protocols.

Executive Summary

This compound exhibits a multifaceted mechanism of action, primarily centered around enzyme inhibition, modulation of critical signaling pathways, and direct antimicrobial effects. Its ability to interact with a range of molecular targets underscores its potential as a lead compound for therapeutic development in various disease areas, including parasitic infections, fibrotic diseases, fungal infections, and oncology. This document provides a detailed exploration of these mechanisms, supported by experimental data and methodologies.

Enzyme Inhibition Profile

This compound has been identified as an inhibitor of several key enzymes, demonstrating a broad spectrum of activity. The quantitative data for its inhibitory effects are summarized below.

Table 1: this compound Enzyme Inhibition Data

Target EnzymeIC50 ValueTarget Organism/Context
Trypanothione Reductase (TR)4.3 ± 0.3 µMTrypanosoma cruzi[1][2]
Myosin Light Chain KinaseNot specifiedGeneral inhibitory activity noted[1]
SphingomyelinaseNot specifiedGeneral inhibitory activity noted[1]
AcetylcholinesteraseNot specifiedGeneral inhibitory activity noted[1]
cFMS KinaseNot specifiedGeneral inhibitory activity noted[1]
pp60c-SRc KinaseNot specifiedGeneral inhibitory activity noted[1]
HIV-1 IntegraseNot specifiedGeneral inhibitory activity noted[1]
α-GlucosidaseNot specifiedAnti-diabetic properties[3]
Pancreatic LipaseNot specifiedAnti-diabetic properties[3]

Modulation of Signaling Pathways

A significant aspect of this compound's mechanism of action is its ability to modulate intracellular signaling cascades, most notably the TGF-β/Smad pathway.

Antagonism of the TGF-β/Smad Signaling Pathway

This compound has been shown to effectively counteract the pro-fibrotic effects of Transforming Growth Factor-β1 (TGF-β1).[3][4][5] This is particularly relevant in the context of renal fibrosis, where TGF-β1 drives the detrimental epithelial-to-mesenchymal transition (EMT). The key mechanisms of this antagonism include:

  • Inhibition of Smad2/3 Phosphorylation: this compound significantly curtails the phosphorylation of Smad2 and Smad3, the primary downstream mediators of TGF-β signaling.[3][4][5][6]

  • Upregulation of Inhibitory Smad7: The compound boosts the expression of Smad7, an endogenous inhibitor of the Smad pathway.[3][4][5][6]

  • Downregulation of TGF-β Type I Receptor (TβR1): Through the action of Smad7, this compound leads to a decrease in the expression of TβR1.[3]

This cascade of events effectively preserves the epithelial phenotype of cells and reduces the expression of key fibrotic markers like α-smooth muscle actin (α-SMA) and fibronectin.[3][4][5]

TGF_beta_Smad_Pathway_Inhibition cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular TGFb TGF-β1 TBR TβRI / TβRII Receptor Complex TGFb->TBR Smad23 Smad2/3 TBR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Fibrosis Fibrotic Gene Expression SmadComplex->Fibrosis Smad7 Smad7 Smad7->TBR inhibits This compound This compound This compound->pSmad23 inhibits This compound->Smad7 promotes

Caption: this compound's modulation of the TGF-β/Smad signaling cascade.

Antimicrobial and Anticancer Activities

Antifungal Mechanism of Action

This compound demonstrates significant antifungal properties, particularly against the pathogenic fungus Paracoccidioides brasiliensis.[7][8][9] The primary mechanism is believed to be the disruption of fungal cell wall synthesis or assembly.[7][8][9] This is evidenced by the observation that the antifungal effect is mitigated by osmotic stabilizers and that this compound induces morphological changes, such as cell rounding, in yeast.[8][9]

Table 2: this compound Antifungal Activity

Fungal SpeciesMinimum Inhibitory Concentration (MIC)
Paracoccidioides brasiliensis1.9 - 31.2 µg/mL[8][9]
Schizosaccharomyces pombe62.5 µg/mL[8][9]
Candida albicans>250.0 µg/mL[10]
Anticancer Potential

Emerging evidence suggests that this compound possesses cytotoxic activity against several human cancer cell lines, including erythroleukemia, gastric carcinoma, and hepatocellular carcinoma.[11] The exact molecular mechanisms are yet to be fully elucidated but are thought to be linked to its broad-spectrum kinase inhibitory activity.

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature.

Trypanothione Reductase (TR) Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the TR enzyme.

  • Reagents and Preparation:

    • Recombinant T. cruzi TR enzyme.

    • Substrate: Trypanothione disulfide.

    • Cofactor: NADPH.

    • Assay Buffer: e.g., Tris-HCl with EDTA.

    • This compound stock solution in DMSO, serially diluted.

  • Assay Procedure:

    • In a 96-well plate, combine the assay buffer, NADPH, and varying concentrations of this compound.

    • Add the TR enzyme to the wells and incubate.

    • Initiate the reaction by adding the trypanothione disulfide substrate.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. This corresponds to the rate of NADPH oxidation.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition relative to a control without this compound.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.[1]

TR_Inhibition_Workflow cluster_setup Assay Setup cluster_execution Reaction & Measurement cluster_analysis Analysis Prep Prepare Reagents: Enzyme, Substrate, NADPH, This compound dilutions Mix Combine Reagents in 96-well plate Prep->Mix Initiate Initiate Reaction with Substrate Mix->Initiate Measure Kinetic Read at 340 nm Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 Calculate->Determine

Caption: Workflow for the Trypanothione Reductase inhibition assay.

Western Blot Analysis for EMT Markers

This protocol is used to assess the effect of this compound on protein expression in the TGF-β/Smad pathway.

  • Cell Culture and Treatment:

    • Culture human renal proximal tubular cells (e.g., RPTEC/TERT1).

    • Induce EMT by treating with 10 ng/mL TGF-β1.

    • For the experimental groups, co-treat with TGF-β1 and a range of this compound concentrations (e.g., 10-100 µM) for 48 hours.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Quantify protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against target proteins (e.g., E-cadherin, α-SMA, p-Smad2, Smad7) and a loading control (e.g., GAPDH).

    • Incubate with appropriate secondary antibodies conjugated to a reporter enzyme (e.g., HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the intensity of the protein bands.

    • Normalize the target protein intensity to the loading control to compare expression levels across different treatment groups.[3]

Antifungal Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.

  • Preparation:

    • Prepare a standardized inoculum of the test fungus in a suitable broth medium (e.g., RPMI-1640).

    • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well.

    • Include positive (fungus with no drug) and negative (broth only) controls.

    • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination:

    • Visually inspect the wells for fungal growth (turbidity).

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.[8][9]

Conclusion and Future Directions

This compound is a promising natural product with a well-defined mechanism of action against the TGF-β/Smad pathway and various enzymes. Its antifungal and potential anticancer activities further broaden its therapeutic appeal. Future research should focus on elucidating the specific molecular interactions of this compound with its target enzymes, further defining its anticancer mechanisms, and advancing preclinical studies to evaluate its efficacy and safety in in vivo models. The information presented in this guide provides a solid foundation for these future endeavors.

References

A Technical Guide to the Biological Activities of Altenusin Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altenusin and its derivatives are a class of metabolites produced by various species of fungi, most notably from the genus Alternaria. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound metabolites, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Enzyme Inhibitory Activity

This compound and its analogues have been demonstrated to inhibit a range of enzymes implicated in various diseases. The quantitative data for these inhibitory activities are summarized in the table below.

Quantitative Data for Enzyme Inhibition
MetaboliteEnzymeIC50 ValueSource OrganismReference
This compoundTrypanothione Reductase4.3 ± 0.3 μMAlternaria sp.[1]
This compound Derivative 1α-Glucosidase78.1 μMAlternaria sp. SK6YW3L[2]
This compound Derivative 2α-Glucosidase78.2 μMAlternaria sp. SK6YW3L[2]
Experimental Protocol: Trypanothione Reductase Inhibition Assay

This protocol outlines the procedure for determining the inhibitory effect of a compound on trypanothione reductase activity.

Materials:

  • Recombinant trypanothione reductase (TR)

  • NADPH

  • Trypanothione disulfide (TS2)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • HEPES buffer (40 mM, pH 7.5)

  • EDTA (1 mM)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, EDTA, and a specific concentration of recombinant TR.

  • Add the test compound (this compound) at various concentrations to the wells of a 96-well microplate. A control with DMSO alone should be included.

  • Add the reaction mixture to the wells containing the test compound and incubate for a specified period at a controlled temperature.

  • Initiate the reaction by adding NADPH and TS2 to each well.

  • The activity of TR is monitored by measuring the reduction of DTNB, which forms a yellow-colored product (TNB) that absorbs at 412 nm. The rate of TNB formation is proportional to the TR activity.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Workflow for Trypanothione Reductase Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reaction Mixture (TR, Buffer, EDTA) add_mixture Add Reaction Mixture prep_reagents->add_mixture prep_compound Prepare this compound Dilutions add_compound Add this compound to Microplate Wells prep_compound->add_compound add_compound->add_mixture incubate Incubate add_mixture->incubate start_reaction Initiate Reaction (Add NADPH, TS2, DTNB) incubate->start_reaction measure Measure Absorbance at 412 nm start_reaction->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb_receptor TGF-β Receptor Smad2_3 Smad2/3 TGFb_receptor->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex binds Smad4 Smad4 Smad4->Smad_complex gene_transcription Gene Transcription (Fibrosis-related genes) Smad_complex->gene_transcription translocates to nucleus and promotes Smad7 Smad7 Smad7->TGFb_receptor inhibits This compound This compound This compound->Smad2_3 inhibits phosphorylation This compound->Smad7 increases TGFb TGF-β TGFb->TGFb_receptor

References

Technical Guide: Solubility and Biological Activity of Altenusin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altenusin is a polyphenol fungal metabolite first isolated from fungi of the Alternaria genus.[1] As a member of the biphenyl class of compounds, it has garnered significant interest within the scientific community due to its diverse biological activities. These activities include potential therapeutic applications as an antifungal agent, an inhibitor of Src kinase, and a modulator of key signaling pathways involved in metabolic diseases.[2][3]

A fundamental physicochemical property crucial for the advancement of any compound in drug discovery and development is its solubility. Solubility dictates the choice of solvents for in vitro assays, impacts formulation strategies for in vivo studies, and ultimately influences bioavailability. This technical guide provides an in-depth overview of the solubility of this compound, outlines detailed experimental protocols for its determination, and visualizes its known biological signaling pathways.

Solubility Profile of this compound

Qualitative assessments from chemical suppliers indicate that this compound is soluble in several common organic solvents.[2]

  • Dimethyl Sulfoxide (DMSO): Soluble

  • Ethanol: Soluble

  • Methanol: Soluble

However, publicly available quantitative solubility data for this compound is limited. For researchers requiring precise concentrations for experimental design, formulation, or computational modeling, it is essential to determine the solubility experimentally. The following sections provide a structured table for recording such data and a detailed protocol for its determination.

Quantitative Solubility Data

The determination of precise solubility values is critical for ensuring the accuracy and reproducibility of experimental results. The table below is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (Molarity, M)
Water25To be determined experimentallyTo be determined experimentally
Ethanol25To be determined experimentallyTo be determined experimentally
Methanol25To be determined experimentallyTo be determined experimentally
DMSO25To be determined experimentallyTo be determined experimentally
Acetonitrile25To be determined experimentallyTo be determined experimentally
Phosphate-Buffered Saline (PBS) pH 7.425To be determined experimentallyTo be determined experimentally

Note: The molecular weight of this compound is 290.27 g/mol .

Experimental Protocols

Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound in a given solvent.[4][5]

Materials:

  • This compound (solid, ≥98% purity)

  • Selected solvents (e.g., DMSO, ethanol, methanol, water) of high purity

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a consistent speed (e.g., 300 RPM) for a sufficient duration to reach equilibrium.[6] A period of 24 to 72 hours is typically recommended.[6]

    • It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).

    • Carefully withdraw a sample from the supernatant and filter it through a syringe filter (0.22 µm) into a clean vial. This step removes any remaining microscopic particles.[6]

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.

    • Dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine the peak area.

    • Calculate the concentration of this compound in the saturated solution using the calibration curve and accounting for the dilution factor.

Suggested HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for phenolic compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a local maximum is typically used for quantification).

  • Injection Volume: 10 µL

Protocol for Extraction and Purification of this compound

The following protocol is a summary of a method used to isolate this compound from a fungal culture.[7]

Materials:

  • Fungal culture of an this compound-producing strain (e.g., Alternaria sp.)

  • Ethyl acetate

  • Ethanol

  • Rotary evaporator

  • Sephadex-LH20 column

  • Vacuum centrifuge

Procedure:

  • Extraction:

    • Extract the fungal culture (both filtrate and biomass) with an equal volume of ethyl acetate.[7][8]

    • The biomass can be further extracted with ethanol.[8]

    • Combine the organic extracts.

  • Concentration:

    • Evaporate the organic solvent using a rotary evaporator to obtain a crude extract.[7]

  • Purification:

    • Purify the crude extract using Sephadex-LH20 column chromatography.

    • Elute the column with ethanol.[7]

    • Collect fractions and monitor for the presence of this compound (e.g., by TLC or HPLC).

    • Combine the fractions containing pure this compound and evaporate the solvent to yield the purified compound.[7]

Biological Signaling Pathways

This compound has been identified as a modulator of several important signaling pathways, highlighting its potential for therapeutic development.

Farnesoid X Receptor (FXR) Agonism

This compound is a selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis.[9] As an FXR agonist, this compound can influence the expression of various target genes.[9][10]

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR Binds & Activates FXR_RXR_complex FXR-RXR Heterodimer FXR->FXR_RXR_complex Heterodimerizes with RXR RXR RXR->FXR_RXR_complex FXRE FXR Response Element (FXRE) FXR_RXR_complex->FXRE Translocates to Nucleus & Binds to DNA Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates

Caption: this compound activation of the Farnesoid X Receptor (FXR) signaling pathway.

Inhibition of TGF-β/Smad Signaling Pathway

This compound has been shown to alleviate cellular changes associated with fibrosis by antagonizing the Transforming Growth Factor-beta (TGF-β) signaling pathway.[11][12] It achieves this by decreasing the phosphorylation of Smad2 and Smad3, key downstream mediators of the pathway.[11][12]

TGF_Beta_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGFBR2 TGF-β RII TGF_beta->TGFBR2 TGFBR1 TGF-β RI (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates Smad2_3 Smad2/3 TGFBR1->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad Complex pSmad2_3->Smad_complex Binds to Smad4 Smad4 Smad4->Smad_complex Target_Genes Target Gene Transcription (e.g., Fibrosis markers) Smad_complex->Target_Genes Translocates to Nucleus & Regulates Transcription This compound This compound This compound->pSmad2_3 Inhibits

Caption: this compound's inhibitory effect on the TGF-β/Smad signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantification cluster_data Data Analysis A Add excess this compound to solvent B Equilibrate on shaker (24-72h at constant T) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant (0.22 µm filter) C->D F Analyze sample by HPLC-UV D->F E Prepare standard curve with known concentrations E->F for calibration G Calculate concentration using standard curve F->G H Report solubility (mg/mL and Molarity) G->H

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

References

Altenusin from Fungal Endophytes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Altenusin is a biphenyl metabolite produced by a variety of fungal species, notably those belonging to the genus Alternaria.[1][2] Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a significant source of this bioactive compound.[1][2] this compound and its derivatives have garnered considerable attention within the scientific community due to their diverse and potent biological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides an in-depth overview of fungal endophytes that produce this compound, its biological activities with corresponding quantitative data, detailed experimental protocols for its isolation and characterization, and a visualization of its mechanism of action on key signaling pathways.

Fungal Endophytes Producing this compound

Several species of endophytic fungi have been identified as producers of this compound. The most prominent among these are species from the genus Alternaria.[1][2] However, species from other genera such as Penicillium, Streptomyces, and Talaromyces have also been reported to produce this compound.[1]

A specific example is the endophytic fungus Alternaria destruens PobtRO-6, which was isolated from the leaves of Plumeria obtusa.[3] Another documented producer is Alternaria alternata Tche-153, isolated from the Thai medicinal plant Terminalia chebula Retz.[4] The endophytic fungus Alternaria sp. (UFMGCB55), isolated from the plant Trixis vauthieri DC (Asteraceae), has also been a significant source for the isolation of this compound.[1][5]

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, making it a molecule of high interest for pharmaceutical research. These activities include anti-fibrotic, anti-parasitic, antifungal, and enzyme inhibitory effects. A summary of the quantitative data associated with these activities is presented in the tables below.

Anti-fibrotic Activity

This compound has been shown to alleviate renal fibrosis by antagonizing the TGF-β/Smad signaling pathway.[3][6][7] In a mouse model of unilateral ureteral obstruction (UUO), treatment with this compound at a dosage of 30 mg/kg significantly reduced the expression of fibrosis markers such as α-smooth muscle actin (α-SMA), fibronectin, and collagen type 1A1 (COL1A1).[3][7]

Enzyme Inhibitory Activity

This compound demonstrates potent inhibitory effects against several enzymes, highlighting its potential as a therapeutic agent for various diseases.

Target EnzymeFungal SourceIC50 ValueReference
Trypanothione Reductase (TR)Alternaria sp. (UFMGCB55)4.3 ± 0.3 μM[1][5]
α-glucosidaseAlternaria sp. SK6YW3L78.2 μM (derivative 300), 78.1 μM (derivative 301)[8]
Antifungal Activity

This compound has demonstrated significant activity against pathogenic fungi, suggesting its potential as a lead compound for the development of new antifungal agents.[9][10]

Pathogenic FungusFungal Source of this compoundMIC Range (μg/mL)Reference
Paracoccidioides brasiliensisAlternaria sp.1.9 - 31.2[9][10]
Schizosaccharomyces pombeAlternaria sp.62.5[9][10]

Production Yield of this compound

The production of this compound can be substantial under optimized laboratory conditions.

Fungal StrainCulture ConditionsYieldReference
Alternaria destruens PobtRO-650 x 1L-Erlenmeyer flasks with rice medium, static conditions, room temperature, 30 days50.8 g of >95% pure this compound from ~55.0 g of crude extract[3]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound-producing fungal endophytes, cultivation and extraction of the metabolite, and a key bioassay for determining its activity.

Isolation of Fungal Endophytes

A general protocol for the isolation of endophytic fungi from plant tissues is as follows:

  • Sample Collection: Collect healthy plant tissues (leaves, stems, etc.) and place them in sterile bags. Process the samples within 24 hours of collection.[11]

  • Surface Sterilization: To eliminate epiphytic microorganisms, the plant material is subjected to a series of surface sterilization steps. A common procedure involves sequential immersion in:

    • 70% ethanol for 1 minute.

    • Sodium hypochlorite solution (typically 2-5%) for 3-5 minutes.

    • 70% ethanol for 30 seconds.

    • Rinse thoroughly with sterile distilled water three to five times.[12]

  • Plating: Aseptically cut the surface-sterilized plant segments into small pieces (e.g., 5x5 mm) and place them on a suitable culture medium such as Potato Dextrose Agar (PDA) amended with an antibacterial agent (e.g., chloramphenicol at 100 µg/mL) to suppress bacterial growth.[1][11]

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for several days to weeks, monitoring for fungal growth emerging from the plant tissues.[1][11]

  • Purification: Isolate individual fungal colonies by transferring them to fresh PDA plates to obtain pure cultures.[13]

Cultivation and Extraction of this compound

The following protocol is based on the successful production of this compound from Alternaria destruens PobtRO-6:[3]

  • Cultivation:

    • Grow the fungal isolate, such as Alternaria destruens PobtRO-6, in 1-liter Erlenmeyer flasks containing a suitable solid substrate like rice medium.

    • Incubate the flasks under static conditions at room temperature for 30 days.[3]

  • Extraction:

    • After the incubation period, extract the entire fungal culture with an equal volume of ethyl acetate.

    • Evaporate the organic solvent using a rotary evaporator to obtain a crude extract.[1][3]

  • Purification:

    • Purify the crude extract using column chromatography. A common method involves using a Sephadex-LH20 column and eluting with ethanol.[3]

    • Collect the fractions and evaporate the solvent. This compound is typically obtained as a purified compound from the combined fractions.

    • The purity of the isolated this compound can be confirmed by techniques such as 1H NMR analysis.[3]

Trypanothione Reductase (TR) Inhibition Assay

This assay is used to determine the inhibitory activity of this compound against TR, a key enzyme in Trypanosoma and Leishmania species.[1]

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant TR enzyme and its substrate, trypanothione.

  • Assay Reaction:

    • In a 96-well plate, mix the TR enzyme with the test compound (this compound) at various concentrations.

    • Initiate the reaction by adding the substrate, trypanothione, and NADPH.

    • The activity of the enzyme is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition by comparing the rate of the reaction in the presence of this compound to that of a control without the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined from a dose-response curve.[1]

Signaling Pathways and Experimental Workflows

TGF-β/Smad Signaling Pathway Inhibition by this compound

This compound has been shown to alleviate renal fibrosis by interfering with the TGF-β/Smad signaling pathway. The diagram below illustrates the proposed mechanism of action.

TGF_Smad_Pathway TGF_beta1 TGF-β1 TBR TβR1/TβRII TGF_beta1->TBR Binds to Smad2_3 Smad2/3 TBR->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Gene Transcription (α-SMA, fibronectin, collagen) Nucleus->Gene_transcription Induces Fibrosis Renal Fibrosis Gene_transcription->Fibrosis This compound This compound This compound->p_Smad2_3 Inhibits Smad7 Smad7 This compound->Smad7 Increases Smad7->TBR Inhibits

Caption: this compound inhibits the TGF-β/Smad signaling pathway.

Experimental Workflow for this compound Isolation and Characterization

The following diagram outlines the key steps involved in the isolation, purification, and bioactivity screening of this compound from fungal endophytes.

Altenusin_Workflow Plant_Collection Plant Tissue Collection Surface_Sterilization Surface Sterilization Plant_Collection->Surface_Sterilization Endophyte_Isolation Endophyte Isolation on PDA Surface_Sterilization->Endophyte_Isolation Pure_Culture Pure Fungal Culture Endophyte_Isolation->Pure_Culture Fermentation Large-Scale Fermentation Pure_Culture->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Column Chromatography (Sephadex LH-20) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_this compound->Structure_Elucidation Bioassays Biological Activity Screening (e.g., Enzyme Inhibition, Antifungal) Pure_this compound->Bioassays

Caption: Workflow for this compound from fungal endophytes.

Conclusion

Fungal endophytes represent a rich and largely untapped source of novel bioactive compounds, with this compound being a prime example of a metabolite with significant therapeutic potential. The diverse biological activities of this compound, coupled with the feasibility of its production through fermentation, make it an attractive molecule for further investigation in drug discovery programs. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the potential of this compound and other natural products from endophytic fungi.

References

Methodological & Application

Application Notes: Farnesoid X Receptor (FXR) Agonist Assay Using Altenusin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4] Expressed at high levels in the liver and intestines, FXR functions as a bile acid sensor.[1][4][5] Upon activation by endogenous bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[5][6] This interaction modulates the transcription of genes involved in bile acid synthesis, transport, and metabolism, thereby protecting the liver from bile acid overload.[1][4]

Given its central role in metabolic regulation, FXR has emerged as a promising therapeutic target for various conditions, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other metabolic disorders.[7][8][9][10] The development of potent and selective FXR agonists is a key focus in drug discovery.[8][9]

Altenusin, a nonsteroidal fungal metabolite, has been identified as a novel and selective agonist of FXR.[11][12] Studies have shown that this compound activates FXR with an EC50 value of 3.2 ± 0.2 μM and demonstrates potential in attenuating NAFLD.[11] This application note provides detailed protocols for assessing the FXR agonist activity of this compound using common in vitro assays.

FXR Signaling Pathway

Upon ligand binding, FXR undergoes a conformational change that facilitates the recruitment of co-activators and the formation of a heterodimer with RXR. This complex then binds to FXREs on target genes, initiating transcription. A key target gene is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][5][13] This negative feedback loop is crucial for maintaining bile acid homeostasis. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which also signals to the liver to suppress CYP7A1 expression.[1][3]

Caption: FXR Signaling Pathway.

Quantitative Data Summary

The following table summarizes the reported agonist activity of this compound and a common synthetic FXR agonist, GW4064, for comparison.

CompoundReceptorAssay TypeEC50 (µM)Reference
This compoundHuman FXRCell-based reporter assay3.2 ± 0.2[11]
GW4064Human FXRCell-based reporter assay0.037[14]
GW4064Mouse FXRCell-based reporter assay0.02 - 0.05[13]

Experimental Protocols

Several assay formats can be employed to determine the FXR agonist activity of this compound. Below are detailed protocols for a cell-based reporter gene assay and a co-activator recruitment assay.

Cell-Based Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate FXR and drive the expression of a reporter gene (e.g., luciferase) under the control of an FXRE.

Experimental Workflow:

Reporter_Assay_Workflow Cell_Culture 1. Culture HEK293T cells Transfection 2. Co-transfect with FXR expression and FXRE-luciferase reporter plasmids Cell_Culture->Transfection Plating 3. Plate transfected cells into 96-well plates Transfection->Plating Treatment 4. Treat cells with this compound (and controls) Plating->Treatment Incubation 5. Incubate for 24 hours Treatment->Incubation Lysis 6. Lyse cells Incubation->Lysis Luminescence 7. Measure luciferase activity Lysis->Luminescence Analysis 8. Data analysis (Dose-response curve) Luminescence->Analysis

Caption: Cell-Based Reporter Assay Workflow.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • FXR expression plasmid

  • FXRE-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Positive control (e.g., GW4064)

  • DMSO (vehicle control)

  • 96-well white, clear-bottom assay plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.[15] A constitutively active Renilla luciferase plasmid can be co-transfected for normalization.

  • Cell Plating: After 24 hours of transfection, trypsinize and seed the cells into 96-well plates at a density of 1-2 x 10^4 cells per well. Allow cells to attach for at least 4 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (GW4064) in DMEM. The final DMSO concentration should be kept below 0.1%. Replace the cell culture medium with the medium containing the test compounds. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[16]

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add luciferase assay lysis buffer and incubate according to the manufacturer's protocol.

    • Add the luciferase substrate and measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay

This biochemical assay measures the ligand-dependent interaction between FXR and a co-activator peptide.[17]

Experimental Workflow:

TRFRET_Workflow Reagent_Prep 1. Prepare assay buffer and serial dilutions of this compound and controls Component_Addition 2. Add GST-FXR-LBD, biotinylated co-activator peptide, and test compounds to a 384-well plate Reagent_Prep->Component_Addition Incubation1 3. Incubate at room temperature Component_Addition->Incubation1 Detection_Reagent 4. Add TR-FRET detection reagents (e.g., Eu-chelate anti-GST and SA-XL665) Incubation1->Detection_Reagent Incubation2 5. Incubate in the dark Detection_Reagent->Incubation2 Measurement 6. Measure TR-FRET signal Incubation2->Measurement Analysis 7. Data analysis (Dose-response curve) Measurement->Analysis

References

Application Notes and Protocols: In Vitro Tau Fibrillization Assay with Altenusin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauopathies, including Alzheimer's disease, are a class of neurodegenerative disorders characterized by the intracellular aggregation of the microtubule-associated protein tau into neurofibrillary tangles (NFTs).[1] The conversion of soluble tau into insoluble filamentous aggregates is a critical pathological event, making the inhibition of tau fibrillization a promising therapeutic strategy.[1] Altenusin, a naturally occurring polyphenolic compound, has been identified as an inhibitor of in vitro tau aggregation.[1][2][3] These application notes provide a detailed protocol for an in vitro tau fibrillization assay to screen and characterize inhibitors like this compound.

Principle of the Assay

The in vitro tau fibrillization assay is a robust method to study the aggregation kinetics of the tau protein. The assay relies on the use of an inducer, such as the polyanion heparin, to accelerate the formation of tau fibrils from recombinant tau protein. The aggregation process is monitored in real-time using Thioflavin T (ThT), a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in ThT fluorescence over time provides a quantitative measure of tau fibril formation. This assay can be used to evaluate the efficacy of potential inhibitors, such as this compound, by measuring their effect on the kinetics of tau aggregation.

Data Presentation: Effect of this compound on Tau Aggregation and Phosphorylation

The following table summarizes the observed in vitro effects of this compound on tau protein. While a specific IC50 value for the inhibition of heparin-induced tau fibrillization has not been reported in the primary literature, the available data demonstrates a significant inhibitory effect at micromolar concentrations.

ParameterMethodTau SpeciesThis compound ConcentrationObserved EffectReference
Inhibition of Fibrillization Thioflavin T (ThT) Assay, Atomic Force Microscopy (AFM)Recombinant 4R Tau100 µMPrevents the formation of large oligomers and fibrils, inducing the formation of distinct globular structures.[3]
Reduction of Tau Phosphorylation Western Blot in SH-SY5Y cells (Okadaic acid-induced hyperphosphorylation)Human P301L mutant tau10 µMMarkedly reduced phosphorylation of tau by 51 ± 14% at the pS422 epitope.[3]
Reduction of Induced Tau Pathology Immunofluorescence in primary mouse hippocampal cells (treated with fibrillized 4R tau)Endogenous mouse tau1 µM, 10 µM, 50 µMDose-dependent decrease in the levels of neuritic tau phosphorylation at Ser214.[3]

Experimental Protocols

Protocol 1: Recombinant Tau Protein Preparation

A crucial reagent for this assay is purified, aggregation-competent recombinant tau protein. The longest human tau isoform (2N4R) or a fragment containing the four microtubule-binding repeats (4R) is commonly used. The protein can be expressed in and purified from E. coli.

Materials:

  • E. coli expression system with a plasmid encoding the desired tau construct.

  • Lysis buffer (e.g., 50 mM MES, 1 mM EGTA, 1 mM MgSO4, 5 mM DTT, pH 6.8 with protease inhibitors).

  • Cation exchange chromatography column (e.g., SP-Sepharose).

  • Size-exclusion chromatography column (e.g., Superdex 75).

  • Dialysis buffer (e.g., 20 mM Tris-HCl, 85 mM NaCl, pH 7.4).

Methodology:

  • Induce expression of the tau protein in E. coli and harvest the cells.

  • Lyse the cells by sonication in lysis buffer and clarify the lysate by centrifugation.

  • Heat the supernatant at 90°C for 10 minutes to denature most proteins, leaving the heat-stable tau in solution. Centrifuge to remove precipitated proteins.

  • Apply the supernatant to a cation exchange column and elute with a salt gradient (e.g., 20 mM MES, 1 M NaCl, 2 mM DTT, 1 mM EDTA, pH 6.8).

  • Further purify the tau-containing fractions by size-exclusion chromatography.

  • Dialyze the purified tau protein against the dialysis buffer, concentrate, and store at -80°C.

Protocol 2: In Vitro Tau Fibrillization Assay with this compound

This protocol describes a heparin-induced tau fibrillization assay monitored by Thioflavin T (ThT) fluorescence in a 96-well plate format.

Materials:

  • Purified recombinant tau protein (e.g., 4R tau).

  • Aggregation Buffer (e.g., 100 mM sodium acetate, pH 7.0).

  • Heparin solution (e.g., from porcine intestinal mucosa).

  • Thioflavin T (ThT) stock solution.

  • This compound stock solution (dissolved in DMSO).

  • 96-well black, clear-bottom microplates.

  • Plate reader with fluorescence detection capabilities (Excitation: ~440-450 nm, Emission: ~480-510 nm).

Methodology:

  • Preparation of Reagents:

    • Prepare a working solution of recombinant tau protein in Aggregation Buffer.

    • Prepare a working solution of heparin in Aggregation Buffer.

    • Prepare a working solution of ThT in Aggregation Buffer.

    • Prepare serial dilutions of this compound in Aggregation Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

  • Assay Setup:

    • In each well of a 96-well plate, combine the following components to the desired final concentrations (example final concentrations are provided):

      • Recombinant Tau Protein (e.g., 20 µM)

      • Heparin (e.g., 5 µM)

      • Thioflavin T (e.g., 20 µM)

      • This compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO).

      • Aggregation Buffer to bring the final volume to 100-200 µL.

    • Include control wells:

      • No Tau Control: All components except tau protein.

      • No Heparin Control: All components except heparin.

      • Vehicle Control: All components with the same concentration of DMSO as the this compound-treated wells.

  • Incubation and Monitoring:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C in the plate reader.

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for a duration sufficient to observe the full aggregation curve (e.g., 24-72 hours). It is recommended to shake the plate briefly before each reading to ensure a homogenous solution.

  • Data Analysis:

    • Subtract the background fluorescence (No Tau Control) from all readings.

    • Plot the fluorescence intensity against time for each condition.

    • Analyze the aggregation kinetics by determining the lag phase, the maximum fluorescence intensity, and the apparent rate constant of fibril formation.

    • To determine the inhibitory effect of this compound, compare the aggregation curves of the treated samples to the vehicle control. Calculate the percentage of inhibition at a specific time point (e.g., when the control reaction reaches its maximum fluorescence).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Tau Protein - Heparin - ThT - this compound/Vehicle Setup Set up 96-well plate: - Tau + Heparin + ThT - Add this compound or Vehicle Reagents->Setup Incubate Incubate at 37°C Setup->Incubate Monitor Monitor ThT Fluorescence (Ex: 450nm, Em: 485nm) Incubate->Monitor Plot Plot Fluorescence vs. Time Monitor->Plot Analyze Analyze Aggregation Kinetics: - Lag Phase - Max Fluorescence - Inhibition (%) Plot->Analyze

Caption: Workflow for the in vitro tau fibrillization assay with this compound.

Proposed Mechanism of Action

G TauMonomer Soluble Tau Monomers Oligomers Toxic Tau Oligomers TauMonomer->Oligomers Aggregation Fibrils Tau Fibrils (NFTs) Oligomers->Fibrils Elongation Globular Non-toxic Globular Structures Oligomers->Globular Forms This compound This compound This compound->Oligomers Stabilizes

Caption: this compound's proposed mechanism of inhibiting tau fibril formation.

Potential Signaling Pathway Modulation

G cluster_upstream Upstream Signaling cluster_tau Tau Phosphorylation Upstream Cellular Stress / Aβ Oligomers Kinase Kinases (e.g., GSK-3β) Upstream->Kinase Activates Tau Soluble Tau Kinase->Tau Phosphorylates pTau Hyperphosphorylated Tau Aggregation Aggregation & Neurotoxicity pTau->Aggregation This compound This compound This compound->Kinase Inhibits (Potential)

References

Altenusin's Therapeutic Potential in a Mouse Model of Renal Fibrosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for investigating the therapeutic effects of Altenusin in a mouse model of renal fibrosis. This compound, a fungal metabolite, has demonstrated significant anti-fibrotic effects by antagonizing the TGF-β/Smad signaling pathway.[1][2][3][4] The protocols outlined herein cover the induction of renal fibrosis using the unilateral ureteral obstruction (UUO) model, administration of this compound, and subsequent analysis of key fibrotic markers and signaling pathways. The provided data and methodologies are intended to serve as a comprehensive resource for researchers in the fields of nephrology, pharmacology, and drug discovery.

Introduction

Renal fibrosis is a common pathological outcome of various chronic kidney diseases (CKD), leading to the progressive loss of kidney function.[2][3][4] The transforming growth factor-β (TGF-β) signaling pathway, particularly through its downstream mediators Smad2 and Smad3, is a well-established driver of renal fibrosis.[1] this compound has emerged as a promising therapeutic agent that mitigates renal fibrosis by modulating this pathway.[1][2][3][4] In a mouse model of unilateral ureteral obstruction (UUO), a widely used model for studying renal fibrosis, this compound treatment has been shown to reduce the expression of key fibrotic markers.[1][3] This document details the experimental framework to replicate and build upon these findings.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on key markers of renal fibrosis and associated signaling proteins in the UUO mouse model.

Table 1: Effect of this compound on Renal Fibrosis Markers in UUO Mice

MarkerSham GroupUUO GroupUUO + this compound (30 mg/kg)
α-SMA BaselineIncreasedSignificantly Reduced[1][3]
Fibronectin BaselineIncreasedSignificantly Reduced[1][3]
Collagen Type 1A1 (COL1A1) BaselineIncreasedSignificantly Reduced[1][3]
E-cadherin BaselineDecreasedNot Significantly Improved[1][3]

Table 2: Effect of this compound on TGF-β/Smad Signaling Pathway in UUO Mice

ProteinSham GroupUUO GroupUUO + this compound (30 mg/kg)
p-Smad2 BaselineIncreased[1]Significantly Reduced[1]
p-Smad3 BaselineIncreased[1]Significantly Reduced[1]
Smad7 Baseline-Increased (in vitro)[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the overall experimental workflow.

TGF_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β1 TBRII TβRII TGFb->TBRII Binds TBRI TβRI TBRII->TBRI Activates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 pSmad_complex p-Smad2/3 + Smad4 Complex pSmad23->pSmad_complex Complexes with Smad4 Smad4 Smad7 Smad7 Smad7->TBRI Inhibits This compound This compound This compound->TBRI Inhibits Phosphorylation This compound->Smad7 Increases Expression Fibrosis_genes Fibrosis-related Gene Transcription (α-SMA, FN, COL1A1) pSmad_complex->Fibrosis_genes Promotes

Caption: this compound inhibits the TGF-β/Smad signaling pathway.

Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_analysis Analysis acclimatization Acclimatization of Mice randomization Randomization into Groups (Sham, UUO, UUO+this compound) acclimatization->randomization uuo_surgery Unilateral Ureteral Obstruction (UUO) Surgery randomization->uuo_surgery altenusin_admin This compound Administration (i.p. injection) uuo_surgery->altenusin_admin tissue_harvest Kidney Tissue Harvesting altenusin_admin->tissue_harvest histology Histological Analysis (Masson's Trichrome) tissue_harvest->histology western_blot Western Blotting (α-SMA, FN, COL1A1, p-Smad2/3) tissue_harvest->western_blot qpcr RT-qPCR (Fibrosis Marker mRNAs) tissue_harvest->qpcr

Caption: Experimental workflow for this compound treatment in a UUO mouse model.

Experimental Protocols

Unilateral Ureteral Obstruction (UUO) Mouse Model

The UUO model is a well-established method for inducing renal interstitial fibrosis.[5][6]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Isoflurane anesthetic

  • Surgical instruments (scissors, forceps)

  • 4-0 silk suture

  • Heating pad

Procedure:

  • Acclimatize mice for at least one week before the experiment.[6]

  • Anesthetize the mouse using isoflurane.

  • Place the mouse on a heating pad to maintain body temperature.

  • Make a midline abdominal incision to expose the kidneys and ureters.

  • Gently isolate the left ureter.

  • For the UUO group, ligate the left ureter at two points (proximal and distal) using 4-0 silk sutures.[7]

  • For the sham-operated group, expose the left ureter without ligation.[6]

  • Close the abdominal incision with sutures.

  • Provide post-operative care, including analgesics as per institutional guidelines.

This compound Administration

Materials:

  • This compound

  • Vehicle (e.g., sterile saline with a solubilizing agent like DMSO)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Prepare this compound solution in the vehicle at the desired concentrations (e.g., 3 mg/kg and 30 mg/kg).[6]

  • Immediately following the UUO surgery, begin daily i.p. injections of this compound or vehicle.[6]

  • Continue daily administration for the duration of the study (e.g., 14 days).[6]

Tissue Harvesting and Preparation

Procedure:

  • At the end of the treatment period, euthanize the mice according to approved protocols.

  • Perfuse the kidneys with ice-cold phosphate-buffered saline (PBS) to remove blood.

  • Excise the kidneys. For the UUO model, both the obstructed (left) and contralateral (right) kidneys should be collected.

  • For histology, fix a portion of the kidney in 10% neutral buffered formalin.

  • For Western blotting and RT-qPCR, snap-freeze a portion of the kidney in liquid nitrogen and store at -80°C.

Histological Analysis: Masson's Trichrome Staining

This staining method is used to visualize collagen deposition, a hallmark of fibrosis. Collagen fibers will be stained blue/green, nuclei black, and cytoplasm red.[1][2]

Procedure:

  • Process formalin-fixed kidney tissue and embed in paraffin.

  • Cut 4-5 µm sections and mount on slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with Weigert's iron hematoxylin for 10 minutes to stain nuclei.

  • Rinse in running tap water.

  • Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution until collagen is decolorized.

  • Stain with aniline blue or light green solution for 5-10 minutes to stain collagen.

  • Dehydrate, clear, and mount the sections.

  • Image the stained sections and quantify the fibrotic area using image analysis software.

Western Blotting

Procedure:

  • Protein Extraction:

    • Homogenize frozen kidney tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against α-SMA, fibronectin, COL1A1, p-Smad2, p-Smad3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Real-Time Quantitative PCR (RT-qPCR)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from frozen kidney tissue using a commercial RNA isolation kit.

    • Assess RNA quality and quantity.

    • Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase kit.

  • qPCR:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for target genes (e.g., Acta2 (α-SMA), Fn1, Col1a1) and a reference gene (e.g., Gapdh or Actb), and a suitable SYBR Green or TaqMan master mix.

    • Perform the qPCR reaction in a real-time PCR system.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.

Conclusion

The protocols and data presented in this document provide a robust framework for investigating the anti-fibrotic effects of this compound in a preclinical model of renal fibrosis. By targeting the TGF-β/Smad signaling pathway, this compound demonstrates significant potential as a therapeutic candidate for CKD. The detailed methodologies provided herein are intended to facilitate further research into the mechanisms of action and therapeutic efficacy of this compound and other novel anti-fibrotic compounds.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Altenusin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altenusin is a fungal metabolite produced by various species of the Alternaria genus. It has been investigated for a range of biological activities, including antifungal, neuroprotective, and anti-diabetic properties.[1][2] Recent studies have also explored its role in modulating signaling pathways, such as the TGF-β/Smad pathway, suggesting its potential as a therapeutic agent.[1] This document provides detailed application notes and protocols for a suite of cell-based assays to comprehensively evaluate the cytotoxic potential of this compound. These assays are crucial for determining its therapeutic index and understanding its mechanism of action, which are critical steps in the drug development process.

The following protocols will detail methods for assessing cell viability, induction of apoptosis, effects on the cell cycle, and the generation of reactive oxygen species (ROS).

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

Effective data presentation is paramount for the clear interpretation and comparison of experimental results. Quantitative data from the described assays should be summarized in structured tables. Below is a template for presenting cytotoxicity data for this compound.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Notes
MCF-7 Breast AdenocarcinomaMTT48[Insert Value]Estrogen receptor-positive.
MDA-MB-231 Breast AdenocarcinomaMTT48[Insert Value]Triple-negative.
A549 Lung CarcinomaMTT48[Insert Value]Non-small cell lung cancer.
HeLa Cervical CancerMTT48[Insert Value]Human papillomavirus-related.
HCT116 Colorectal CarcinomaMTT48[Insert Value]Wild-type p53.
PC-3 Prostate CancerMTT48[Insert Value]Androgen-independent.
MRC-5 Normal Lung FibroblastMTT48[Insert Value]Non-cancerous control.

Note: The IC50 values in this table are placeholders and should be replaced with experimentally determined data.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals.[3][4]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO without this compound) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[6][7] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[6]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 200 x g for 5 minutes.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[7]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[7] Analyze the cells by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 channel.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9][10] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[9]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 9 mL of ice-cold 70% ethanol dropwise to fix the cells.[8] Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 200 x g for 10 minutes, discard the ethanol, and wash the cell pellet with cold PBS.[8]

  • Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase staining buffer (e.g., 0.1% Triton X-100, 2 mg/mL DNase-free RNase A, and 40 µg/mL PI in PBS).[8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content is typically displayed as a histogram, and the percentages of cells in G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.[11]

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This colorimetric assay measures the activity of caspase-3 by detecting the cleavage of a specific substrate, DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide), which releases the chromophore p-nitroaniline (pNA).[12][13] The amount of pNA is proportional to the caspase-3 activity and can be quantified spectrophotometrically at 405 nm.[12][13][14]

Protocol:

  • Induce Apoptosis: Treat cells with this compound to induce apoptosis.

  • Cell Lysis: Harvest the cells and lyse them using a chilled cell lysis buffer. Incubate on ice for 10-30 minutes.[12][15]

  • Centrifugation: Centrifuge the lysate at 12,000-20,000 x g for 10-15 minutes at 4°C to pellet the cellular debris.[14][15]

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well. Adjust the volume with lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to a final concentration of 200 µM.[13]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[13][14]

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16][17][18] The fluorescence intensity is proportional to the amount of intracellular ROS.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate or a black-walled 96-well plate and treat with this compound.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with serum-free medium or PBS. Add DCFH-DA solution (final concentration of 10-25 µM in serum-free medium) to each well.[16]

  • Incubation: Incubate the cells at 37°C for 30-45 minutes in the dark.[17][19]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.[19]

  • Fluorescence Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[17] Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.

Visualization of Cellular Pathways and Workflows

This compound's Potential Effect on the TGF-β/Smad Signaling Pathway

This compound has been shown to alleviate TGF-β1-induced epithelial-to-mesenchymal transition (EMT) by antagonizing the TGF-β/Smad signaling pathway.[1] Specifically, it decreases the phosphorylation of Smad2 and Smad3.[1] The following diagram illustrates this inhibitory effect.

TGF_beta_Smad_Pathway cluster_nucleus TGF_beta1 TGF-β1 TGF_beta_Receptor TGF-β Receptor TGF_beta1->TGF_beta_Receptor Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylation p_Smad2_3 p-Smad2/3 Smad_Complex Smad2/3/4 Complex p_Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Smad_Complex->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., EMT markers) Smad_Complex->Gene_Transcription This compound This compound This compound->TGF_beta_Receptor Inhibition of Phosphorylation

Caption: this compound inhibits TGF-β1-induced Smad2/3 phosphorylation.

Experimental Workflow for Assessing this compound Cytotoxicity

The following diagram outlines the logical flow of experiments to characterize the cytotoxic effects of this compound.

Cytotoxicity_Workflow Start Start: Treat Cells with this compound MTT Cell Viability (MTT Assay) Start->MTT Apoptosis Apoptosis (Annexin V/PI) Start->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Start->Cell_Cycle Mechanism Investigate Mechanism MTT->Mechanism If cytotoxic Apoptosis->Mechanism Cell_Cycle->Mechanism Caspase Caspase-3 Activity Mechanism->Caspase ROS ROS Generation (DCFH-DA) Mechanism->ROS Pathway Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Pathway Conclusion Conclusion on Cytotoxicity and Mechanism Caspase->Conclusion ROS->Conclusion Pathway->Conclusion Apoptosis_Interpretation Q1 Q1 Annexin V (-) PI (+) Necrotic Q2 Q2 Annexin V (+) PI (+) Late Apoptotic Q3 Q3 Annexin V (-) PI (-) Viable Q4 Q4 Annexin V (+) PI (-) Early Apoptotic X_axis Annexin V-FITC Y_axis Propidium Iodide (PI) Origin->X_axis Origin->Y_axis

References

Application Notes and Protocols: Utilizing Altenusin for the Investigation of TGF-β/Smad Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is implicated in numerous pathologies, most notably in fibrosis and cancer. The canonical TGF-β signaling cascade is mediated by the phosphorylation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate target gene expression.

Altenusin, a fungal metabolite, has emerged as a valuable tool for studying the intricacies of the TGF-β/Smad pathway. Research has demonstrated that this compound can effectively modulate key components of this signaling cascade, making it a potent inhibitor of TGF-β-induced cellular responses, such as the epithelial-to-mesenchymal transition (EMT) and the expression of fibrotic genes.[1][2][3][4] These application notes provide a comprehensive guide for utilizing this compound to investigate the TGF-β/Smad signaling pathway, complete with detailed experimental protocols and data presentation guidelines.

Mechanism of Action of this compound in the TGF-β/Smad Pathway

This compound exerts its inhibitory effects on the TGF-β/Smad signaling pathway through a multi-faceted mechanism. Primarily, it has been shown to decrease the phosphorylation of Smad2 and Smad3 in a concentration-dependent manner.[3][5] This inhibition of R-Smad activation is a critical step in blocking the downstream signaling events. Furthermore, this compound has been observed to increase the expression of the inhibitory Smad, Smad7.[1][3] Smad7 acts as a negative feedback regulator of the pathway by targeting the TGF-β type I receptor (TβRI) for degradation. Consistent with this, this compound treatment also leads to an attenuation of TβR1 expression.[3][5]

The collective impact of these actions is a significant dampening of the pro-fibrotic and pro-EMT signals initiated by TGF-β.

Data Presentation

The following tables summarize the quantitative effects of this compound on key components of the TGF-β/Smad signaling pathway, as observed in human renal proximal tubular epithelial cells (RPTEC/TERT1) stimulated with TGF-β1.

Table 1: Effect of this compound on Smad2 and Smad3 Phosphorylation

This compound Concentration (µM)TGF-β1 (10 ng/mL)Fold Change in p-Smad2 Expression (vs. TGF-β1 alone)Fold Change in p-Smad3 Expression (vs. TGF-β1 alone)
0+1.001.00
10+~0.85~0.80
30+~0.60~0.55
100+~0.30~0.25

Data are estimated based on densitometric analysis of Western blot images from published studies.

Table 2: Effect of this compound on Smad7 and TβR1 Expression

This compound Concentration (µM)TGF-β1 (10 ng/mL)Fold Change in Smad7 Expression (vs. TGF-β1 alone)Fold Change in TβR1 Expression (vs. TGF-β1 alone)
0+1.001.00
10+~1.20~0.90
30+~1.50~0.70
100+~2.00~0.50

Data are estimated based on densitometric analysis of Western blot images from published studies.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the impact of this compound on the TGF-β/Smad signaling pathway.

Protocol 1: Western Blotting for Phospho-Smad2/3, Smad7, and TβR1

This protocol details the analysis of protein expression and phosphorylation status in response to this compound treatment.

Materials:

  • Human renal proximal tubular epithelial cells (RPTEC/TERT1)

  • Cell culture medium (DMEM/F12, supplemented)

  • Recombinant human TGF-β1 (10 ng/mL)

  • This compound (10, 30, 100 µM)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-Smad2/3, anti-Smad7, anti-TβR1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture RPTEC/TERT1 cells to 80-90% confluency.

    • Serum-starve the cells for 12-16 hours prior to treatment.

    • Pre-treat cells with desired concentrations of this compound (10, 30, 100 µM) or vehicle control for 1 hour.

    • Stimulate the cells with 10 ng/mL TGF-β1 for 30 minutes (for p-Smad analysis) or 24-48 hours (for total protein analysis).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer with inhibitors on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the protein bands and normalize to the loading control (GAPDH).

Protocol 2: Smad-Binding Element (SBE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the Smad complex, providing a functional readout of the TGF-β pathway.

Materials:

  • HEK293T or other suitable reporter cell line

  • Cell culture medium

  • SBE4-luciferase reporter plasmid (containing multiple Smad-binding elements upstream of a luciferase gene)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Recombinant human TGF-β1 (10 ng/mL)

  • This compound (10, 30, 100 µM)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 24-well plate at a density that will reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the SBE4-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment:

    • 24 hours post-transfection, replace the medium with fresh, low-serum medium.

    • Pre-treat the cells with this compound (10, 30, 100 µM) or vehicle control for 1 hour.

    • Stimulate the cells with 10 ng/mL TGF-β1 for 16-24 hours.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Transfer the lysate to a luminometer plate.

    • Measure firefly and Renilla luciferase activities sequentially according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

    • Express the results as fold induction relative to the unstimulated control.

Visualization of Pathways and Workflows

To facilitate a deeper understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

TGF_Smad_Pathway TGFb TGF-β TBRII TβRII TGFb->TBRII Binds TBRI TβRI TBRII->TBRI Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 SmadComplex p-Smad2/3-Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates GeneTranscription Target Gene Transcription (e.g., α-SMA, Fibronectin) Nucleus->GeneTranscription Regulates Smad7 Smad7 Smad7->TBRI Promotes Degradation This compound This compound This compound->TBRI Attenuates Expression This compound->Smad23 Inhibits Phosphorylation This compound->Smad7 Increases Expression

Caption: TGF-β/Smad signaling pathway and points of intervention by this compound.

Experimental_Workflow Start Start: Culture RPTEC/TERT1 cells SerumStarve Serum Starvation (12-16 hours) Start->SerumStarve Pretreat Pre-treatment with This compound (or Vehicle) SerumStarve->Pretreat Stimulate Stimulation with TGF-β1 (10 ng/mL) Pretreat->Stimulate Endpoint Endpoint Analysis Stimulate->Endpoint WesternBlot Western Blotting (p-Smad2/3, Smad7, TβR1) Endpoint->WesternBlot LuciferaseAssay Luciferase Reporter Assay (Smad Transcriptional Activity) Endpoint->LuciferaseAssay qRT_PCR qRT-PCR (Fibrotic Gene Expression) Endpoint->qRT_PCR

Caption: General experimental workflow for studying the effects of this compound.

Conclusion

This compound serves as a powerful pharmacological tool for dissecting the TGF-β/Smad signaling pathway. Its ability to concurrently inhibit R-Smad phosphorylation and upregulate the inhibitory Smad7 provides a multi-pronged approach to antagonizing TGF-β signaling. The protocols and data presented in these application notes offer a robust framework for researchers to investigate the therapeutic potential of targeting this critical pathway in various disease models. By employing these methodologies, scientists can further elucidate the molecular mechanisms underlying fibrosis and other TGF-β-driven pathologies, and explore the potential of this compound and similar compounds in drug development.

References

Application Notes and Protocols for the Isolation of Altenusin from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altenusin, a biphenyl derivative produced by various fungi, has garnered significant interest due to its diverse biological activities, including neuroprotective, anti-diabetic, and antifungal properties.[1][2] This document provides a comprehensive protocol for the isolation and purification of this compound from fungal cultures, intended for researchers in natural product chemistry, mycology, and drug discovery. The methodology detailed herein is compiled from established scientific literature and offers a step-by-step guide from fungal cultivation to the acquisition of highly purified this compound.

Introduction

This compound is a secondary metabolite produced by several species of fungi, most notably from the genus Alternaria.[3] It has been isolated from various endophytic fungi, including Alternaria destruens and other Alternaria species.[1][4][5][6][7][8] The therapeutic potential of this compound is underscored by its reported biological activities, which include acting as a potent nuclear factor-erythroid derived 2-like 2 (Nrf2) activator, an inhibitor of α-glucosidase and pancreatic lipase, and an antifungal agent.[1][2] This protocol outlines a robust method for obtaining this compound in high purity, a critical prerequisite for further biological and pharmacological evaluation.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative isolation protocol of this compound from Alternaria destruens PobtRO-6.[1]

ParameterValueUnit
Fungal Culture Volume50L (from 50 x 1L flasks)
Crude Extract Yield55.0g
Purified this compound Yield50.8g
Purity of this compound>95%

Experimental Workflow

cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Inoculation of Alternaria sp. in Rice Medium B Static Incubation (Room Temperature, 30 days) A->B C Extraction of Fungal Culture with Ethyl Acetate B->C D Evaporation of Solvent (Rotary Evaporator) C->D E Crude Extract D->E F Sephadex LH-20 Column Chromatography (Eluent: Ethanol) E->F G Fraction Collection and Evaporation F->G H Purified this compound G->H I Purity and Structural Confirmation (1H NMR, >95%) H->I

Caption: Workflow for the isolation and purification of this compound.

Detailed Experimental Protocol

This protocol is based on the successful isolation of this compound from Alternaria destruens.[1]

Fungal Cultivation
  • Strain: Alternaria destruens PobtRO-6, an endophytic fungus.

  • Medium: Prepare rice medium in 1-liter Erlenmeyer flasks.

  • Inoculation: Inoculate the sterile rice medium with the fungal strain.

  • Incubation: Incubate the flasks under static conditions at room temperature for 30 days.[1] For other Alternaria species, cultivation in a liquid MEC medium (2% malt extract, 0.1% peptone, 1.5% glucose) with shaking (150 rpm) at 28°C for 9 days has also been reported.[4]

Extraction
  • Solvent: Use an equal volume of ethyl acetate to the culture volume for extraction.[1][4]

  • Procedure:

    • Combine the fungal culture (both biomass and broth) with ethyl acetate in a large separation funnel or appropriate extraction vessel.

    • Shake vigorously for several minutes to ensure thorough mixing and extraction of metabolites into the organic phase.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction process on the aqueous layer to maximize the yield.

  • Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

Purification
  • Chromatography: Employ Sephadex LH-20 column chromatography for purification.[1] Other methods may include a combination of size-exclusion, adsorption, and reversed-phase chromatography.[4]

  • Column Preparation: Swell the Sephadex LH-20 resin in ethanol and pack the column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of ethanol and load it onto the prepared column.

  • Elution: Elute the column with ethanol.[1]

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis of Fractions: Monitor the fractions using an appropriate analytical technique (e.g., Thin Layer Chromatography - TLC) to identify those containing this compound.

  • Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent to yield the purified compound.[1]

  • Drying: Remove any residual solvent by placing the purified this compound under a high vacuum.[1]

Identification and Purity Assessment
  • Nuclear Magnetic Resonance (NMR): Use ¹H NMR to confirm the chemical structure of this compound and to assess its purity. A purity of >95% has been achieved using this protocol.[1]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): These techniques are also highly suitable for the analysis and quantification of this compound and other fungal metabolites.[9][10][11][12]

Signaling Pathway (Illustrative)

While the isolation protocol itself does not directly involve a signaling pathway, this compound has been shown to interact with pathways such as the TGF-β/Smad signaling pathway. The following diagram illustrates a simplified representation of this interaction as reported in the literature.[1]

TGFB1 TGF-β1 TBR1 TβR1 TGFB1->TBR1 activates Smad23 p-Smad2/3 TBR1->Smad23 phosphorylates EMT Epithelial-Mesenchymal Transition (EMT) Smad23->EMT promotes Smad7 Smad7 Smad7->Smad23 inhibits This compound This compound This compound->Smad23 inhibits This compound->Smad7 increases

Caption: this compound's inhibitory effect on the TGF-β/Smad signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vivo Bioavailability of Altenusin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the bioavailability and pharmacokinetics of Altenusin is limited. The following troubleshooting guides and FAQs are based on the known chemical properties of this compound, general principles of pharmacology, and data from existing in vivo studies on its efficacy. The experimental protocols are adapted from standard methodologies in drug development.

Troubleshooting Guide

This guide addresses potential issues researchers may encounter during in vivo experiments with this compound, focusing on challenges related to its bioavailability.

Q1: After administering this compound, I'm observing very low plasma concentrations. What could be the cause and how can I address it?

A1: Low plasma concentrations of this compound could stem from several factors, primarily its physicochemical properties. As a polyphenol, this compound may have poor aqueous solubility and be subject to rapid metabolism.

Potential Causes and Solutions:

  • Poor Aqueous Solubility: this compound's structure suggests limited solubility in aqueous solutions, which can hinder its absorption.

    • Troubleshooting Steps:

      • Vehicle Optimization: Experiment with different vehicle formulations. For the intraperitoneal (i.p.) administration mentioned in studies, ensure the vehicle is appropriate. Consider using solubilizing agents such as cyclodextrins, or co-solvents like DMSO or PEG400, ensuring they are non-toxic at the administered concentration.

      • Formulation Development: For oral administration, consider developing formulations such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) or nanoparticle formulations to enhance solubility and dissolution rate.

  • High First-Pass Metabolism: If administered orally, this compound may be extensively metabolized in the gut wall and liver before reaching systemic circulation.

    • Troubleshooting Steps:

      • Route of Administration: The documented in vivo study used intraperitoneal (i.p.) injection, which bypasses first-pass metabolism.[1] If oral administration is necessary for your experimental model, be prepared for potentially lower bioavailability.

      • Metabolic Stability Assessment: Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to understand the metabolic fate of this compound.

  • Rapid Systemic Clearance: this compound might be quickly eliminated from the bloodstream.

    • Troubleshooting Steps:

      • Pharmacokinetic Modeling: Perform a full pharmacokinetic study to determine clearance rates and half-life. This will help in designing an optimal dosing regimen.

Q2: I'm seeing high variability in the therapeutic effect of this compound between my experimental subjects. What could be the reason?

A2: High inter-subject variability can be frustrating. The root cause often lies in inconsistent drug exposure, which is tied to bioavailability.

Potential Causes and Solutions:

  • Inconsistent Formulation: If you are preparing the formulation extemporaneously, ensure it is homogenous. For suspensions, ensure they are well-mixed before each administration.

  • Biological Factors: Differences in metabolism and absorption among individual animals can lead to variable exposure.

    • Troubleshooting Steps:

      • Dose-Response Study: Conduct a thorough dose-response study to understand the relationship between the administered dose and the observed effect.

      • Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.

      • Controlled Feeding: Standardize the feeding schedule of the animals, as food can significantly impact the absorption of orally administered drugs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a fungal metabolite, specifically a carboxybiphenyl, isolated from fungi of the Alternaria genus and other species.[2] It has demonstrated several biological activities, including:

  • Antifungal properties.[3]

  • Inhibition of trypanothione reductase, a key enzyme in Trypanosoma cruzi.[4][5]

  • Alleviation of renal fibrosis by antagonizing the TGF-β/Smad signaling pathway.[1][6]

  • Synergistic activity with azole antifungal drugs against Candida albicans.[7]

Q2: What is the known in vivo dosage of this compound?

A2: A study on renal fibrosis in mice used intraperitoneal (i.p.) injections of this compound at doses of 3 mg/kg and 30 mg/kg.[1]

Quantitative Data Summary

Compound Dose Route of Administration Species Observed Effect Reference
This compound3 mg/kgIntraperitoneal (i.p.)MouseNot specified[1]
This compound30 mg/kgIntraperitoneal (i.p.)MouseSignificant reduction in renal fibrosis markers[1]

Experimental Protocols

Protocol 1: In Vivo Bioavailability and Pharmacokinetic Study of this compound

This protocol outlines a standard procedure for assessing the bioavailability and pharmacokinetic profile of this compound in a rodent model.

1. Objective: To determine the plasma concentration-time profile, bioavailability, and key pharmacokinetic parameters of this compound following intravenous (i.v.) and intraperitoneal (i.p.) or oral (p.o.) administration.

2. Materials:

  • This compound

  • Vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15)

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • Cannulas for blood sampling (if applicable)

  • EDTA-coated microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system for bioanalysis

3. Methodology:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Dosing:

    • Divide animals into two groups (n=5 per group):

      • Group 1 (i.v.): Administer this compound at 1-2 mg/kg via tail vein injection.

      • Group 2 (i.p. or p.o.): Administer this compound at 10-30 mg/kg via intraperitoneal injection or oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 100 µL) from the tail vein or a cannula at the following time points:

      • i.v. group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • i.p./p.o. group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Place blood samples into EDTA-coated tubes and immediately centrifuge at 4°C to separate plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.

  • Data Analysis:

    • Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include:

      • Area Under the Curve (AUC)

      • Maximum Plasma Concentration (Cmax)

      • Time to Maximum Plasma Concentration (Tmax)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of Distribution (Vd)

    • Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Visualizations

Signaling Pathway

TGF_Beta_Smad_Pathway cluster_receptor TGF_beta1 TGF-β1 Receptor_Complex Receptor Complex TGF_beta1->Receptor_Complex Binds TBRII TβRII TBRII->Receptor_Complex TBRI TβRI TBRI->Receptor_Complex p_Smad2_3 p-Smad2/3 Receptor_Complex->p_Smad2_3 Phosphorylates Smad2_3 Smad2/3 Smad2_3->p_Smad2_3 Smad_Complex p-Smad2/3-Smad4 Complex p_Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates to Transcription Gene Transcription (α-SMA, Fibronectin) Nucleus->Transcription Promotes Smad7 Smad7 Smad7->Receptor_Complex Inhibits This compound This compound This compound->p_Smad2_3 Inhibits This compound->Smad7 Increases

Caption: this compound's inhibitory effect on the TGF-β/Smad signaling pathway.

Experimental Workflow

Bioavailability_Workflow start Start: Hypothesis (this compound Bioavailability) formulation Formulation Development (e.g., solution, suspension) start->formulation animal_model Select Animal Model (e.g., Rat, Mouse) formulation->animal_model dosing Dosing (IV and PO/IP) animal_model->dosing sampling Blood Sampling (Time course) dosing->sampling processing Plasma Processing (Centrifugation) sampling->processing analysis LC-MS/MS Analysis (Quantify this compound) processing->analysis pk_analysis Pharmacokinetic Analysis (Calculate AUC, Cmax, etc.) analysis->pk_analysis bioavailability Calculate Bioavailability (F%) pk_analysis->bioavailability end End: Conclusion bioavailability->end

Caption: General workflow for an in vivo bioavailability study.

Logical Relationships

Altenusin_Bioavailability_Factors Bioavailability This compound Bioavailability Solubility Aqueous Solubility Solubility->Bioavailability Increases Permeability Membrane Permeability Permeability->Bioavailability Increases Metabolism First-Pass Metabolism Metabolism->Bioavailability Decreases Formulation Drug Formulation Formulation->Bioavailability Impacts Formulation->Solubility Improves Route Route of Administration Route->Metabolism Can bypass

Caption: Factors influencing the in vivo bioavailability of this compound.

References

Altenusin stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Altenusin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a polyphenol fungal metabolite that has demonstrated a range of biological activities. It is known to be an agonist of the farnesoid X receptor (FXR) and an inhibitor of Src kinase.[1] Research has shown its potential in alleviating renal fibrosis by antagonizing the TGF-β/Smad signaling pathway.[2][3][4][5] Additionally, this compound exhibits antioxidant and antifungal properties.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] For cell culture applications, DMSO is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic small molecules.[6]

Q3: What is the recommended storage condition for this compound stock solutions?

It is recommended to store this compound stock solutions at -20°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.[7][8]

Q4: What are the known signaling pathways affected by this compound?

This compound has been shown to antagonize the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[2][3][4][5] It does so by decreasing the phosphorylation of Smad2 and Smad3 and increasing the expression of the inhibitory Smad7.[2][3][4] This inhibitory effect on the TGF-β/Smad pathway is a key mechanism behind its potential therapeutic effects in conditions like renal fibrosis.[2][3][5]

Troubleshooting Guide: this compound Stability in Cell Culture Media

Issue 1: Inconsistent or weaker-than-expected biological activity of this compound.

This could be due to the degradation of this compound in the cell culture medium.

Troubleshooting Steps:

  • Assess this compound Stability in Your Media: Before conducting extensive experiments, it is crucial to determine the stability of this compound under your specific experimental conditions. A general protocol for this is provided below.

  • Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment from a frozen stock.[7] Avoid storing diluted this compound solutions.

  • Minimize Exposure to Light and Air: Polyphenols can be sensitive to light and oxidation. Protect your stock and working solutions from light by using amber tubes or wrapping tubes in foil. Minimize the time that media containing this compound is exposed to the atmosphere.

  • Consider a Time-Course Experiment: The biological effect of this compound may be time-dependent, not only due to the biological response but also due to its degradation over time. Perform a time-course experiment to determine the optimal incubation time.

Issue 2: Precipitation observed after adding this compound to the cell culture medium.

Precipitation can occur due to poor solubility at the final concentration or "solvent shock."[6]

Troubleshooting Steps:

  • Optimize Dilution Method: To avoid "solvent shock," where the compound precipitates when a concentrated DMSO stock is rapidly diluted in an aqueous medium, perform a serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of media, mix gently, and then add this to the final volume of media.[6]

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[6]

  • Determine Maximum Soluble Concentration: Empirically determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing a series of dilutions and visually inspecting for precipitation after incubation at 37°C.[6]

Data on Factors Affecting Polyphenol Stability in Cell Culture Media

While specific quantitative data for this compound is not available, the stability of polyphenols in general is influenced by their chemical structure. The following table summarizes these structural influences, which can serve as a guide for understanding the potential stability of this compound.

Structural FeatureEffect on Stability in DMEMReference
Degree of Hydroxylation Stability decreases with an increasing number of hydroxyl groups. Pyrogallol-type (>3 OH) are less stable than catechol-type (2 adjacent OH), which are less stable than resorcinol-type.[10][11][12]
Glycosylation Glycosylation generally enhances the stability of polyphenols.[10][11][12]
Methoxylation Methoxylation of flavonoids with more than three hydroxyl groups typically improves their stability.[10][11][12]
Hydrogenation of C2=C3 double bond Hydrogenation of the C2=C3 double bond in flavonoids to the corresponding flavanones increases stability.[10][11][12]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM)

  • HPLC or LC-MS system

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare this compound Solution: Prepare a solution of this compound in your cell culture medium at the final concentration you intend to use in your experiments.

  • Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Collection: At each time point, remove one tube from the incubator.

  • Sample Preparation: If your medium contains serum, precipitate the proteins by adding a cold organic solvent (e.g., 2 volumes of acetonitrile or methanol), vortex, and centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant. If your medium is serum-free, you may be able to directly inject the sample after filtration, but a protein precipitation step is still recommended to remove any potential interference.

  • Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the remaining amount of this compound. The initial time point (t=0) will serve as the 100% reference.

  • Data Analysis: Plot the percentage of remaining this compound against time to determine its stability profile and half-life (T50) in your cell culture medium.

Visualizations

Signaling Pathway

TGF_beta_Smad_Pathway cluster_nucleus Nucleus TGFB TGF-β1 TGFBR TGF-β Receptor (TβRI/TβRII) TGFB->TGFBR Binds pSmad23 p-Smad2/3 TGFBR->pSmad23 Phosphorylates Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Target Gene Transcription (e.g., α-SMA, Fibronectin) Smad_complex->Gene_expression Activates This compound This compound This compound->pSmad23 Inhibits Smad7 Smad7 This compound->Smad7 Increases Smad7->TGFBR Inhibits

Caption: this compound's inhibition of the TGF-β/Smad signaling pathway.

Experimental Workflow

Stability_Workflow start Start prep_sol Prepare this compound in Cell Culture Medium start->prep_sol incubate Incubate at 37°C, 5% CO2 prep_sol->incubate sample Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample prep_sample Sample Preparation (Protein Precipitation) sample->prep_sample analyze Analyze by HPLC or LC-MS prep_sample->analyze data Determine Stability Profile and Half-life analyze->data end End data->end

Caption: Workflow for assessing this compound stability in cell culture media.

Troubleshooting Logic

Troubleshooting_Logic problem Inconsistent or Weak Biological Effect is_precipitation Is there visible precipitation? problem->is_precipitation precipitation_yes Optimize Dilution Method (e.g., serial dilution) is_precipitation->precipitation_yes Yes precipitation_no Assess this compound Stability in Media (Protocol 1) is_precipitation->precipitation_no No warm_media Pre-warm media to 37°C precipitation_yes->warm_media check_solubility Determine Max Soluble Concentration warm_media->check_solubility fresh_solutions Prepare Fresh Working Solutions for each experiment precipitation_no->fresh_solutions protect Protect from Light and Air fresh_solutions->protect time_course Perform Time-Course Experiment protect->time_course

Caption: Troubleshooting logic for inconsistent this compound activity.

References

Technical Support Center: Overcoming Altenusin Solubility Challenges in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of Altenusin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?

A1: this compound is reported to be soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] For cell culture applications, preparing a concentrated stock solution in high-purity, sterile DMSO is the standard and recommended practice.[1]

Q2: I'm observing precipitation when I add my this compound DMSO stock to my aqueous cell culture medium. Why is this happening?

A2: This is a common phenomenon known as precipitation or "salting out." It occurs because this compound, like many organic compounds, is significantly less soluble in the aqueous environment of your cell culture medium compared to the highly polar DMSO. The abrupt change in solvent polarity upon dilution causes the compound to fall out of solution.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without severe toxic effects; however, a widely recommended target for sensitive assays and primary cells is ≤ 0.1% .[2][3][4] It is crucial to include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO used to deliver this compound, to account for any potential effects of the solvent itself.[1]

Q4: My this compound powder is not dissolving well, even in DMSO. What can I do?

A4: If you encounter difficulties dissolving this compound powder in DMSO, gentle warming of the solution to 37°C and vortexing or sonication can help facilitate dissolution.[1] Ensure you are using a high-purity, anhydrous grade of DMSO, as water content can affect solubility.

Quantitative Data Summary

While specific quantitative solubility values for this compound are not widely published, the following table summarizes its known solubility characteristics and typical concentration ranges used in in vitro studies.

ParameterDetailsSource(s)
Recommended Solvents DMSO, Ethanol, Methanol[1]
Solubility Profile Qualitatively described as "soluble" in recommended organic solvents. Sparingly soluble in aqueous buffers.[1]
Typical In Vitro Working Concentrations 1.9 µg/mL to 100 µM[5][6][7]
Maximum Recommended Final DMSO Concentration ≤ 0.5% (general), ≤ 0.1% (recommended for sensitive assays)[2][3][4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 290.27 g/mol )[8]

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: Mass = Molarity x Volume x Molecular Weight Mass = 0.010 mol/L x 0.001 L x 290.27 g/mol = 0.0029 g = 2.9 mg

  • Weigh this compound: Carefully weigh out 2.9 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the tube.

  • Dissolve: Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium

This protocol provides a stepwise method to minimize precipitation when preparing working solutions.

Procedure:

  • Pre-warm the medium: Warm your cell culture medium to 37°C. This can help to increase the solubility of the compound.[1]

  • Calculate the required volume of stock: Determine the volume of your DMSO stock needed to achieve the desired final concentration in your assay, ensuring the final DMSO concentration remains below 0.5% (ideally ≤ 0.1%).

    • Example: To prepare 1 mL of medium with a final this compound concentration of 10 µM from a 10 mM stock:

      • V1 = (M2 x V2) / M1

      • V1 = (10 µM x 1 mL) / 10,000 µM = 0.001 mL = 1 µL

    • Final DMSO%: (Volume of DMSO stock / Total Volume) x 100

      • (1 µL / 1000 µL) x 100 = 0.1%

  • Perform the dilution: While gently vortexing or swirling the pre-warmed medium, add the calculated volume (1 µL in the example) of the this compound stock solution drop-wise and slowly.[1][2] This gradual addition helps to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.

  • Inspect the solution: After addition, visually inspect the medium for any signs of precipitation. If the solution appears cloudy, it indicates that the solubility limit has been exceeded.

Visual Troubleshooting and Pathway Diagrams

Troubleshooting Workflow for this compound Precipitation

This diagram outlines a logical workflow to troubleshoot precipitation issues encountered when preparing this compound working solutions for in vitro assays.

G cluster_0 Troubleshooting Workflow start Precipitation Observed in Culture Medium? check_dmso Is final DMSO concentration ≤ 0.1%? start->check_dmso Yes prepare_stock Prepare a more concentrated stock solution check_dmso->prepare_stock No dilution_method Review Dilution Technique check_dmso->dilution_method Yes prepare_stock->dilution_method slow_addition Add stock solution slowly to pre-warmed (37°C) medium while vortexing dilution_method->slow_addition Optimize serial_dilution Perform serial dilutions in pre-warmed medium dilution_method->serial_dilution Alternative solubility_test Determine max soluble concentration experimentally slow_addition->solubility_test If precipitation still occurs end_success Solution Clear: Proceed with Experiment slow_addition->end_success serial_dilution->solubility_test If precipitation still occurs serial_dilution->end_success end_fail Precipitation Persists: Consider alternative solvent or formulation solubility_test->end_fail

Caption: A step-by-step guide to resolving this compound precipitation issues in cell culture media.

This compound's Impact on the TGF-β/Smad Signaling Pathway

This compound has been shown to antagonize the TGF-β/Smad signaling pathway, which is a key regulator of cellular processes like fibrosis.[9] this compound treatment can lead to a decrease in the phosphorylation of Smad2/3 and an increase in the inhibitory Smad7.[9]

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBRII TβRII TBRI TβRI TBRII->TBRI recruits & phosphorylates Smad23 Smad2/3 TBRI->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex p-Smad2/3 + Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Gene Target Gene Transcription (e.g., Fibrosis genes) SmadComplex->Gene translocates to nucleus Smad7 Smad7 (Inhibitory) Smad7->TBRI inhibits TGFb TGF-β1 TGFb->TBRII binds This compound This compound This compound->TBRI inhibits This compound->pSmad23 inhibits phosphorylation This compound->Smad7 increases expression

Caption: this compound inhibits the TGF-β pathway by blocking Smad2/3 phosphorylation and upregulating Smad7.

References

Altenusin Dosage Optimization for Animal Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing Altenusin in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound primarily functions by antagonizing the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. It has been shown to decrease the phosphorylation of Smad2 and Smad3, which are key downstream mediators of TGF-β signaling. This inhibition of the TGF-β/Smad pathway is central to its observed anti-fibrotic effects.[1][2][3]

Q2: What is a recommended starting dose for this compound in mice?

A2: Based on published studies in mouse models of renal fibrosis, a dose of 30 mg/kg administered intraperitoneally has been shown to be effective.[1][2][3] A lower dose of 3 mg/kg has also been tested and showed a slight, though not statistically significant, effect.[2] For studies on nonalcoholic fatty liver disease in mice, a daily dose of 30 mg/kg has also been reported as effective.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is soluble in dimethyl sulfoxide (DMSO), methanol, and dichloromethane. For in vivo studies, a common practice for compounds with similar solubility profiles is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a suitable vehicle for injection, such as sterile saline or corn oil. It is crucial to ensure the final concentration of DMSO is low (typically less than 10%) to avoid toxicity to the animals.

Q4: What is the recommended route of administration for this compound in animal studies?

A4: The most commonly reported route of administration for this compound in mouse studies is intraperitoneal (IP) injection.[1]

Q5: Is there any available information on the toxicity of this compound?

Q6: How should I store this compound?

A6: According to its Material Safety Data Sheet (MSDS), this compound powder should be stored at -20°C. If dissolved in a solvent, it should be stored at -80°C.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in dosing solution This compound has low aqueous solubility. The concentration of the organic solvent (e.g., DMSO) may be too low in the final vehicle mixture.Increase the proportion of the organic solvent in your vehicle, ensuring it remains within a non-toxic range for the animal model. Sonication may also help to improve solubility. Always prepare fresh dosing solutions before each experiment.
No observable effect at the recommended dose The chosen dose may not be optimal for the specific animal model, strain, or disease being studied. The administration route may not be the most effective.Conduct a dose-response study to determine the optimal dose for your specific experimental setup. Consider exploring alternative administration routes if feasible and justified by the literature.
Adverse effects observed in animals (e.g., irritation at the injection site, lethargy) The vehicle, particularly if containing a high concentration of DMSO, may be causing toxicity. The dose of this compound may be too high for the specific animal model.Reduce the concentration of the organic solvent in the vehicle. If adverse effects persist, consider alternative, less toxic solubilizing agents. Perform a pilot toxicity study with a small cohort of animals to determine the maximum tolerated dose (MTD).
Inconsistent results between experiments The stability of the this compound stock solution may be compromised. Variations in the experimental protocol, such as injection volume or timing.Prepare fresh stock solutions regularly and store them under the recommended conditions (-80°C). Ensure strict adherence to the experimental protocol and meticulous record-keeping.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Unilateral Ureteral Obstruction (UUO)

Dose (Intraperitoneal)Key FindingsReference
3 mg/kgSlightly reduced the positive area of Masson trichome staining (fibrosis).[2]
30 mg/kgSignificantly reduced the expression of α-SMA, fibronectin, and collagen type 1A1. Significantly reduced the phosphorylation of Smad2 and Smad3.[1][2][3]

Table 2: In Vitro Activity of this compound

ParameterValueTarget/SystemReference
IC504.3 ± 0.3 μMTrypanothione reductase[4]

Table 3: Acute Toxicity of Related Compounds in Mice

CompoundLD50 (Intraperitoneal)Reference
Alternariol methyl ether> 400 mg/kg[4]
Alternariol> 400 mg/kg[4]

Experimental Protocols

Detailed Methodology for In Vivo this compound Administration in a Mouse Model of Renal Fibrosis

This protocol is based on the methodology described by Sureram et al. (2024).

  • Animal Model: Male C57BL/6 mice (7 weeks old, 20-25 g).

  • Acclimatization: House animals for at least one week under standard conditions (12:12 h light-dark cycle, 22–24 °C, 50–60% humidity) with ad libitum access to food and water.

  • Disease Induction (Unilateral Ureteral Obstruction - UUO):

    • Anesthetize the mice using isoflurane.

    • Make a flank incision to expose the left kidney and ureter.

    • Ligate the left ureter at two points using silk sutures.

    • For sham-operated animals, expose the ureter without ligation.

    • Close the incision with sutures.

  • This compound Solution Preparation (Recommended):

    • Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 100 µL of DMSO to get a 100 mg/mL stock solution.

    • For a 30 mg/kg dose in a 25 g mouse, the required dose is 0.75 mg.

    • To prepare the injection solution, dilute the stock solution with sterile saline. For example, take 7.5 µL of the 100 mg/mL stock solution and add it to 142.5 µL of sterile saline to get a final volume of 150 µL with a 5% DMSO concentration. The final concentration of this compound would be 5 mg/mL.

    • The injection volume for a 25g mouse would be 150 µL. Adjust volumes accordingly based on the animal's weight and desired final DMSO concentration.

  • Administration:

    • Administer the prepared this compound solution or vehicle control via intraperitoneal (IP) injection.

    • In the referenced study, treatment was initiated after the UUO surgery and continued for 14 days.[1]

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Collect kidneys for downstream analysis, such as Western blotting for p-Smad2/3, α-SMA, fibronectin, and collagen, and histological staining (e.g., Masson's trichrome) to assess fibrosis.

Visualizations

TGF_beta_Smad_Pathway TGF_beta TGF-β1 TBRII TβRII TGF_beta->TBRII Binds TBRI TβRI TBRII->TBRI Activates Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Complex p-Smad2/3 + Smad4 Complex p_Smad2_3->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Fibrosis_Genes Fibrosis-related Gene Transcription Nucleus->Fibrosis_Genes Promotes This compound This compound This compound->TBRI Inhibits

Caption: this compound inhibits the TGF-β/Smad signaling pathway.

Experimental_Workflow Start Start: Animal Acclimatization Disease_Induction Disease Model Induction (e.g., Unilateral Ureteral Obstruction) Start->Disease_Induction Grouping Randomization into Treatment Groups (Vehicle, this compound Low Dose, this compound High Dose) Disease_Induction->Grouping Treatment Daily Intraperitoneal Administration of this compound or Vehicle Grouping->Treatment Monitoring Monitor Animal Health and Body Weight Treatment->Monitoring Daily Endpoint Endpoint: Euthanasia and Tissue Collection (e.g., after 14 days) Treatment->Endpoint Monitoring->Treatment Analysis Downstream Analysis (Western Blot, Histology, etc.) Endpoint->Analysis

Caption: General experimental workflow for in vivo this compound studies.

References

Altenusin Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Altenusin in cellular models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known primary biological activities of this compound?

This compound is a fungal metabolite with several reported biological activities. Primarily, it has been shown to antagonize the TGF-β/Smad signaling pathway by reducing the phosphorylation of Smad2 and Smad3.[1][2] It has also been identified as a selective agonist for the farnesoid X receptor (FXR).[1] Additionally, this compound exhibits neuroprotective effects through the activation of Nrf2 and has shown anti-diabetic properties by inhibiting α-glucosidase and pancreatic lipase enzymes.[1]

Q2: What are the reported off-target effects of this compound in human cellular models?

While comprehensive kinase screening data is not publicly available, some studies have identified off-target activities of this compound. It has been shown to inhibit Src kinase with a half-maximal inhibitory concentration (IC50) of 20 nM.[3]

Q3: What are the known non-human or non-mammalian off-target effects of this compound?

This compound has been found to inhibit trypanothione reductase in the parasite Trypanosoma cruzi with an IC50 value of 4.3+/-0.3 microM.[4][5] It also demonstrates antifungal activity against Paracoccidioides brasiliensis and Schizosaccharomyces pombe, with Minimum Inhibitory Concentration (MIC) values ranging from 1.9 to 31.2 μg/ml and 62.5 μg/ml, respectively.[6]

Q4: How does this compound affect the TGF-β/Smad signaling pathway?

This compound inhibits the phosphorylation of Smad2 and Smad3, which are key downstream mediators of TGF-β signaling.[1][2] This leads to a reduction in the expression of fibrotic markers such as α-SMA, fibronectin, and collagen type 1A1.[2] Interestingly, this compound has been observed to increase the expression of Smad7, an inhibitory Smad that negatively regulates Smad2/3 phosphorylation.[1]

Troubleshooting Guides

Problem 1: Unexpected changes in cell viability or morphology in this compound-treated cells.
  • Possible Cause 1: Off-target kinase inhibition. this compound is a known inhibitor of Src kinase.[3] Inhibition of Src, a non-receptor tyrosine kinase involved in various cellular processes including proliferation, survival, and migration, could lead to unexpected phenotypic changes.

  • Troubleshooting:

    • Perform a cell viability assay, such as the MTT assay, to quantify the cytotoxic or cytostatic effects of this compound on your specific cell line.

    • Investigate the phosphorylation status of known Src substrates to confirm off-target activity in your cellular model.

    • If available, use a more selective Src inhibitor as a control to distinguish between on-target and off-target effects.

  • Possible Cause 2: Farnesoid X receptor (FXR) activation. this compound is an FXR agonist.[1] FXR is a nuclear receptor that plays a role in bile acid, lipid, and glucose metabolism. Its activation can lead to changes in gene expression and cellular metabolism.

  • Troubleshooting:

    • Use a known FXR antagonist in conjunction with this compound to see if the unexpected effects are reversed.

    • Analyze the expression of known FXR target genes to confirm receptor activation in your experimental system.

Problem 2: Inconsistent results in TGF-β/Smad signaling experiments with this compound.
  • Possible Cause 1: Variability in TGF-β stimulation. The inhibitory effect of this compound on Smad2/3 phosphorylation is dependent on the activation of the pathway by TGF-β.

  • Troubleshooting:

    • Ensure consistent concentration and activity of the recombinant TGF-β used for stimulation.

    • Optimize the stimulation time. The phosphorylation of Smad2/3 is a rapid event, typically occurring within 30-60 minutes of TGF-β treatment.[1]

  • Possible Cause 2: Issues with Western blot analysis of phosphorylated proteins. Detecting phosphorylated proteins can be challenging due to low abundance and the activity of phosphatases.

  • Troubleshooting:

    • Always include phosphatase inhibitors in your lysis buffer.

    • Use a sufficient amount of protein lysate for your Western blot.

    • Optimize your antibody concentrations and incubation times.

    • Refer to the detailed Western blot protocol for p-Smad2/3 provided below.

Quantitative Data Summary

Target/ActivityMeasurementValueCellular Model/System
Src Kinase InhibitionIC5020 nMIn vitro
Farnesoid X Receptor (FXR) AgonismEC503.2 μMNot specified
Trypanothione Reductase InhibitionIC504.3 µMTrypanosoma cruzi
Antifungal ActivityMIC1.9-31.2 µg/mlParacoccidioides brasiliensis
Antifungal ActivityMIC62.5 µg/mlSchizosaccharomyces pombe

Key Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[7][8][9][10]

Materials:

  • Cells of interest

  • 96-well plate

  • Complete culture medium

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and appropriate vehicle controls.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using adherent cells, carefully remove the medium.

  • Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot for Phospho-Smad2/3

This protocol details the detection of phosphorylated Smad2 and Smad3, key indicators of TGF-β pathway activation.[11][12][13]

Materials:

  • Cell culture dishes

  • TGF-β1

  • This compound

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-Smad2/3, anti-total Smad2/3, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Pre-treat cells with this compound or vehicle control for the desired time.

  • Stimulate cells with TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes.

  • Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

TGF_Smad_Pathway TGFb TGF-β TGFR TGF-β Receptor (TβRI/TβRII) TGFb->TGFR Smad23 Smad2/3 TGFR->Smad23 phosphorylates pSmad23 p-Smad2/3 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription (Fibrosis Markers) Nucleus->Gene This compound This compound This compound->pSmad23 inhibits Smad7 Smad7 This compound->Smad7 activates Smad7->pSmad23

Caption: this compound's effect on the TGF-β/Smad signaling pathway.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treat with this compound and/or TGF-β start->treatment incubation Incubate for Specified Time treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability western Protein Analysis (Western Blot) incubation->western analysis Data Analysis viability->analysis western->analysis

Caption: General experimental workflow for studying this compound's effects.

References

Altenusin Synthesis and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Altenusin.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for obtaining this compound?

This compound can be obtained through two main routes: isolation from fungal cultures, primarily from species of the Alternaria genus, or through total chemical synthesis.[1][2][3][4] The choice of method often depends on the desired scale, purity requirements, and available resources.

Q2: Which fungal strains are known to produce this compound?

This compound has been isolated from various endophytic fungi, most notably Alternaria sp.[2][3][4] Specific strains mentioned in the literature include Alternaria destruens PobtRO-6.[1]

Q3: What is a common purification method for this compound isolated from fungal cultures?

A frequently cited method involves extraction of the fungal culture with ethyl acetate, followed by purification of the crude extract using Sephadex LH-20 column chromatography with ethanol as the eluent.[1]

Q4: What analytical techniques are used to confirm the purity of this compound?

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a common method used to assess the purity of this compound, with reports indicating purities greater than 95% can be achieved.[1]

Q5: What is the key chemical reaction in the total synthesis of this compound?

The formation of the central biphenyl core of this compound is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction is a cornerstone in the synthesis of many biphenyl-containing natural products.

Troubleshooting Guides

Synthesis: Suzuki-Miyaura Coupling for Biphenyl Core Formation

The Suzuki-Miyaura coupling is a critical step in the total synthesis of this compound. Below are common issues and troubleshooting suggestions.

Problem: Low or no yield of the desired biphenyl product.

Potential Cause Troubleshooting Suggestions
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider pre-activation of the catalyst if necessary.
Inappropriate Ligand Screen different phosphine ligands. Bulky, electron-rich ligands are often effective.
Incorrect Base The choice of base is crucial. Screen common bases such as Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction.
Poor Solvent Choice Ensure the solvent system can dissolve the reactants and facilitate the catalytic cycle. Common solvents include toluene, dioxane, and DMF, often with water as a co-solvent.
Reaction Temperature Optimize the reaction temperature. Some Suzuki couplings require heating to proceed at an appreciable rate.
Decomposition of Boronic Acid/Ester Store boronic acids and esters under inert atmosphere and refrigerated. Consider using more stable boronate esters (e.g., pinacol esters).

Problem: Formation of significant by-products.

Potential Cause Troubleshooting Suggestions
Homocoupling of Boronic Acid Reduce the reaction temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative homocoupling.
Protodeborylation of Boronic Acid Use a non-aqueous workup if possible. Minimize the amount of water and ensure the base is not excessively strong.
Formation of other biphenyl derivatives Re-evaluate the starting materials for impurities. Optimize reaction conditions to favor the desired coupling.[6]
Purification from Fungal Culture: Column Chromatography

Purifying this compound from complex fungal extracts can be challenging. Here are some common problems encountered during column chromatography and their solutions.

Problem: Poor separation of this compound from other metabolites.

Potential Cause Troubleshooting Suggestions
Incorrect Stationary Phase While Sephadex LH-20 is commonly used, consider other stationary phases like silica gel or reverse-phase C18 if co-eluting impurities are a problem.
Suboptimal Mobile Phase Adjust the polarity of the eluent. For Sephadex LH-20 with ethanol, consider adding small amounts of a less polar solvent to improve resolution. For silica gel, a gradient elution might be necessary.
Column Overloading Do not exceed the loading capacity of your column. This can lead to broad peaks and poor separation.
Sample Application Apply the sample in a narrow band at the top of the column. A diffuse starting band will result in poor separation.

Problem: this compound is not eluting from the column.

Potential Cause Troubleshooting Suggestions
Eluent is too non-polar Gradually increase the polarity of the mobile phase.
Strong interaction with the stationary phase If using silica gel, this compound's phenolic hydroxyl groups may lead to strong adsorption. Consider adding a small amount of acetic acid to the eluent to reduce tailing and improve elution.
Compound Instability This compound may be degrading on the column. Test the stability of your compound on the chosen stationary phase (e.g., by spotting on a TLC plate and letting it sit for some time before developing).

Problem: Clogged column or slow flow rate.

Potential Cause Troubleshooting Suggestions
Particulates in the sample or solvent Filter your crude extract and solvents before loading them onto the column.
Fungal biomass carryover Ensure the initial extraction and filtration steps effectively remove all fungal biomass. The use of a filter aid like Celite can help with slow filtration and emulsions.[7]
Precipitation of the sample on the column Ensure your sample is fully dissolved in the initial mobile phase before loading.

Experimental Protocols

Protocol 1: Purification of this compound from Alternaria sp. Culture

This protocol is a generalized procedure based on published methods.[1]

  • Fermentation: Cultivate the this compound-producing fungal strain (e.g., Alternaria destruens PobtRO-6) in a suitable liquid or solid-state medium under optimal growth conditions.

  • Extraction:

    • Harvest the fungal culture (mycelium and broth).

    • Extract the entire culture with an equal volume of ethyl acetate. For solid cultures, the culture can be soaked in the solvent.

    • Separate the organic layer. Repeat the extraction process to ensure complete recovery.

    • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Column Chromatography:

    • Prepare a Sephadex LH-20 column and equilibrate it with absolute ethanol.

    • Dissolve the crude extract in a minimal amount of ethanol.

    • Carefully load the dissolved extract onto the column.

    • Elute the column with absolute ethanol, collecting fractions.

    • Monitor the fractions using an appropriate method (e.g., Thin Layer Chromatography).

    • Combine the fractions containing pure this compound.

  • Final Steps:

    • Evaporate the solvent from the combined pure fractions.

    • Dry the purified this compound under vacuum to remove any residual solvent.

    • Confirm the purity of the final product using analytical techniques such as ¹H NMR.

Visualizations

experimental_workflow This compound Purification Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product fungal_culture Fungal Culture (e.g., Alternaria sp.) extraction Ethyl Acetate Extraction fungal_culture->extraction evaporation1 Solvent Evaporation extraction->evaporation1 crude_extract Crude Extract evaporation1->crude_extract column_chromatography Sephadex LH-20 Column Chromatography (Eluent: Ethanol) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection purity_check Purity Analysis (e.g., TLC) fraction_collection->purity_check evaporation2 Solvent Evaporation purity_check->evaporation2 vacuum_drying Vacuum Drying evaporation2->vacuum_drying pure_this compound Pure this compound vacuum_drying->pure_this compound

Caption: Workflow for the purification of this compound from fungal culture.

suzuki_coupling_troubleshooting Suzuki Coupling Troubleshooting Logic cluster_catalyst_system Catalyst System Optimization cluster_reaction_conditions Reaction Condition Optimization cluster_side_reactions Addressing Side Reactions start Low Yield or By-product Formation catalyst Check Catalyst Activity (Use Fresh Catalyst) start->catalyst ligand Screen Ligands (e.g., Bulky Phosphines) start->ligand base Optimize Base (e.g., Carbonates, Phosphates) start->base solvent Vary Solvent System (e.g., Toluene/Water, Dioxane) start->solvent temperature Optimize Temperature start->temperature homocoupling Address Homocoupling (Inert Atmosphere, Lower Temp) start->homocoupling protodeborylation Prevent Protodeborylation (Anhydrous Conditions, Careful Base Choice) start->protodeborylation end Improved Yield and Purity catalyst->end ligand->end base->end solvent->end temperature->end homocoupling->end protodeborylation->end

Caption: Troubleshooting logic for Suzuki-Miyaura coupling in this compound synthesis.

References

Technical Support Center: Troubleshooting Altenusin-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Altenusin. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic effect of this compound on cancer cells?

A1: The cytotoxic effects of pure this compound are not extensively documented in publicly available literature. However, studies on extracts from Alternaria tenuissima, the fungus that produces this compound, have demonstrated cytotoxic activity. For instance, an ethyl acetate extract of A. tenuissima exhibited a potent effect on the MCF-7 breast cancer cell line with an IC50 value of 55.53 µg/mL. Interestingly, this study reported that the primary mechanism of cytotoxicity was cell cycle arrest at the S phase, with no significant induction of apoptosis or necrosis.

It is important to note that other toxins produced by Alternaria species, such as Alternariol (AOH), have been shown to induce G2/M phase arrest and apoptosis via pathways involving reactive oxygen species (ROS) generation and p53 activation.[1][2] Therefore, the precise cytotoxic mechanism may vary depending on the specific compound and cell line.

Q2: I am not observing significant apoptosis with this compound treatment. Is this expected?

A2: Yes, this is a plausible outcome. As mentioned above, research on an extract of the this compound-producing fungus Alternaria tenuissima indicated that its cytotoxic effect on MCF-7 cells was primarily due to S-phase cell cycle arrest rather than the induction of apoptosis. If your experimental goals are focused on apoptosis, you may need to reconsider your model system or investigate alternative treatment conditions.

Q3: Are there any known IC50 values for this compound?

A3: Specific IC50 values for pure this compound against various cancer cell lines are not widely reported in the available scientific literature. However, for context, an ethyl acetate extract of Alternaria tenuissima showed an IC50 of 55.53 µg/mL against the MCF-7 cell line. Additionally, a derivative of this compound exhibited selective antitumor activity against HL-60 cells with an IC50 value of 75.3 µM.[3] These values can serve as a preliminary reference for designing your dose-response experiments.

Troubleshooting Guides

Issue 1: High Background or Inconsistent Results in MTT Assay

Question: My MTT assay results show high background absorbance in the control wells, or the results are not reproducible. What could be the cause and how can I fix it?

Answer: High background and poor reproducibility are common issues in MTT assays. Here are some potential causes and troubleshooting tips:

Possible Cause Troubleshooting Tip
Contamination Visually inspect your cultures for any signs of bacterial or fungal contamination, which can reduce MTT and lead to false-positive results. Always use aseptic techniques.
Reagent Issues Ensure your MTT reagent is fresh and has been stored correctly, protected from light. Prepare fresh solutions for each experiment.
Phenol Red Interference Phenol red in the culture medium can contribute to background absorbance. Consider using a phenol red-free medium for the assay or subtract the absorbance of a "no-cell" blank containing medium and MTT.
Incomplete Formazan Solubilization After adding the solubilization buffer (e.g., DMSO), ensure the formazan crystals are completely dissolved by gentle pipetting or shaking the plate on an orbital shaker. Visually confirm dissolution under a microscope.
Cell Seeding Density Inconsistent cell numbers across wells can lead to high variability. Ensure you have a homogenous single-cell suspension before seeding and that cells are evenly distributed in the wells.
Edge Effects Evaporation from the outer wells of a 96-well plate can concentrate reagents and affect cell viability. To minimize this, avoid using the outer wells or fill them with sterile PBS or water.
Issue 2: No Signal or Weak Signal in Western Blot for Apoptosis or Cell Cycle Markers

Question: I am not detecting cleaved PARP, cleaved caspases, or changes in cell cycle regulatory proteins after this compound treatment. What should I do?

Answer: A lack of signal in a Western blot can be due to several factors, from sample preparation to antibody performance.

Possible Cause Troubleshooting Tip
Protein Degradation Work quickly and keep samples on ice during preparation. Use a lysis buffer containing a cocktail of protease and phosphatase inhibitors.
Low Protein Concentration Quantify your protein lysates using a reliable method (e.g., BCA assay) to ensure you are loading a sufficient amount of protein (typically 20-40 µg per lane).
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your target protein.
Suboptimal Antibody Concentration The antibody concentration may be too low. Titrate your primary and secondary antibodies to determine the optimal working dilution.
Incorrect Antibody Ensure your primary antibody is validated for Western blotting and recognizes the target protein from the species you are using. For cleaved proteins, use antibodies specific to the cleaved form.
Timing of Harvest The expression or cleavage of your target protein may be transient. Perform a time-course experiment to identify the optimal time point for harvesting your cells after treatment.
This compound May Not Induce Apoptosis As suggested by some studies, this compound may primarily induce cell cycle arrest. Consider probing for markers of S-phase arrest, such as Cyclin A and CDK2.
Issue 3: Difficulty Interpreting Cell Cycle Analysis Data

Question: My flow cytometry data for cell cycle analysis is showing a single peak or poor resolution between phases after this compound treatment. How can I improve my results?

Answer: Proper sample preparation and data acquisition are critical for obtaining a clear cell cycle profile.

Possible Cause Troubleshooting Tip
Cell Clumps/Aggregates Aggregates can be misinterpreted as cells in G2/M. Ensure a single-cell suspension by gentle pipetting and filtering the cells through a cell strainer before staining.[4]
Inappropriate Cell Number Too few cells will result in insufficient data for analysis, while too many cells can lead to inaccurate staining. Aim for a concentration of approximately 1x10^6 cells/mL.[4]
Incorrect Staining Ensure you are using the correct concentration of DNA-binding dye (e.g., Propidium Iodide) and that RNase is included to prevent staining of double-stranded RNA. Incubate for the recommended time in the dark.[5]
High Flow Rate Running samples at a high flow rate can decrease the resolution of the different cell cycle phases. Use the lowest possible flow rate on the cytometer.[6]
Instrument Settings Ensure the flow cytometer is properly calibrated and that the voltage and compensation settings are optimized for your specific dye and cell type.

Quantitative Data Summary

The following table summarizes the available quantitative data for the cytotoxic effects of this compound-related compounds.

CompoundCell LineAssayIC50 ValueReference
Alternaria tenuissima ExtractMCF-7 (Breast Cancer)SRB55.53 µg/mL[3]
Alternaria tenuissima ExtractHeLa (Cervical Cancer)SRB> 100 µg/mL[3]
Alternaria tenuissima ExtractSKOV-3 (Ovarian Cancer)SRB> 100 µg/mL[3]
This compound DerivativeHL-60 (Leukemia)Not Specified75.3 µM[3]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions or vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium with MTT and DMSO, no cells) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blotting for Cell Cycle Proteins (e.g., Cyclin A, CDK2)

This protocol describes the detection of specific proteins involved in cell cycle regulation.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against your target protein (e.g., anti-Cyclin A or anti-CDK2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell distribution in different phases of the cell cycle.

  • Cell Harvesting: Following this compound treatment, harvest the cells (including any floating cells) and wash them with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting the fluorescence data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound/Vehicle incubate_24h->add_this compound incubate_treatment Incubate (e.g., 48h) add_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance

Caption: Workflow for assessing this compound-induced cytotoxicity using the MTT assay.

signaling_pathway_cell_cycle cluster_G1_S G1/S Transition cluster_S_phase S Phase This compound This compound S_arrest S-Phase Arrest This compound->S_arrest CDK4_6 CDK4/6 Cyclin D Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases CDK2_E CDK2 Cyclin E E2F->CDK2_E activates transcription CDK2_A CDK2 Cyclin A CDK2_E->CDK2_A DNA_rep DNA Replication CDK2_A->DNA_rep S_arrest->CDK2_A inhibits?

Caption: Hypothesized signaling pathway for this compound-induced S-phase cell cycle arrest.

logical_relationship_troubleshooting cluster_assay_validation Assay Validation cluster_mechanism Mechanism of Action cluster_data_interpretation Data Interpretation start Inconsistent Cytotoxicity Results check_controls Review Controls (Vehicle, Blank) start->check_controls check_reagents Check Reagent Stability & Purity start->check_reagents optimize_density Optimize Cell Seeding Density start->optimize_density cell_cycle_analysis Perform Cell Cycle Analysis check_controls->cell_cycle_analysis apoptosis_assay Run Apoptosis Assay (e.g., Annexin V) check_controls->apoptosis_assay compare_assays Compare with Orthogonal Assays cell_cycle_analysis->compare_assays apoptosis_assay->compare_assays ros_detection Measure ROS Production ros_detection->compare_assays time_course Perform Time-Course Experiment compare_assays->time_course

Caption: Logical workflow for troubleshooting unexpected cytotoxicity results with this compound.

References

Technical Support Center: Altenusin and Potential Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Altenusin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound to interfere with common biochemical and cell-based assays. While direct interference by this compound has not been widely reported in the literature, it is crucial to validate your assays to ensure that any observed effects are specific to the biological activity of the compound and not an artifact of assay interference.

This guide provides troubleshooting advice and standardized protocols to test for and mitigate potential interference.

Frequently Asked Questions (FAQs)

Q1: What is assay interference?

A1: Assay interference occurs when a test compound, in this case, this compound, directly interacts with assay components or affects the detection system in a manner that is independent of the intended biological target. This can lead to false-positive or false-negative results, causing misinterpretation of the compound's activity.

Q2: Why is it important to test for this compound's potential interference?

A2: Like many natural compounds with complex structures, this compound could possess properties that may interfere with assay readouts. Proactively testing for interference is a critical step in experimental validation. It ensures that your results are robust, reproducible, and correctly attributed to the biological effects of this compound.

Q3: What are some common mechanisms of assay interference?

A3: Common mechanisms include:

  • Optical Interference: The compound may absorb light at the same wavelength as the assay's chromophore or fluorophore, or it may be autofluorescent.

  • Chemical Reactivity: The compound may chemically react with assay reagents, such as reducing a substrate or quenching a signal.

  • Enzyme Inhibition/Activation: The compound may directly inhibit or activate a reporter enzyme (e.g., luciferase, peroxidases) used in the assay.

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester proteins and give a false signal of inhibition.

Troubleshooting Guide: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Q4: How could this compound theoretically interfere with the MTT assay?

A4: this compound could interfere by directly reducing the MTT reagent to formazan in a cell-free environment. This would lead to an artificially high signal, masking any true cytotoxic effects and resulting in an overestimation of cell viability.[1]

Q5: How can I test if this compound interferes with the MTT assay?

A5: You can perform a cell-free MTT reduction assay. This experiment will determine if this compound can chemically reduce MTT in the absence of cells.

Experimental Protocol: Cell-Free MTT Reduction Assay
  • Prepare this compound Solutions: Prepare a serial dilution of this compound in your cell culture medium at the same concentrations you plan to use in your cell-based experiments.

  • Set up a 96-well Plate:

    • Test Wells: Add 100 µL of each this compound concentration to triplicate wells.

    • Positive Control: Add 100 µL of a known reducing agent (e.g., 1 mM ascorbic acid) to triplicate wells.

    • Negative Control: Add 100 µL of cell culture medium to triplicate wells.

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to all wells.

  • Incubate: Incubate the plate for 2-4 hours at 37°C in a cell culture incubator.

  • Add Solubilization Buffer: Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to all wells and mix thoroughly to dissolve the formazan.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

Hypothetical Data: Cell-Free MTT Assay
CompoundConcentration (µM)Mean Absorbance at 570 nm
Negative Control N/A0.05
Positive Control (Ascorbic Acid) 10000.98
This compound 10.06
100.08
500.12
1000.15

Interpretation: In this hypothetical example, this compound shows a slight, concentration-dependent increase in absorbance, suggesting a low level of direct MTT reduction. If the absorbance in the presence of this compound is significantly higher than the negative control, you should consider using an alternative cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or a dye exclusion assay (e.g., Trypan Blue).

MTT_Interference_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Data Acquisition cluster_analysis Analysis prep_this compound Prepare this compound Serial Dilutions plate Add this compound & Controls to 96-well Plate prep_this compound->plate prep_controls Prepare Positive & Negative Controls prep_controls->plate add_mtt Add MTT Reagent plate->add_mtt incubate Incubate at 37°C add_mtt->incubate solubilize Add Solubilization Buffer incubate->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs analyze Compare this compound Wells to Controls read_abs->analyze conclusion Determine Interference Potential analyze->conclusion

Caption: Workflow for testing this compound interference in the MTT assay.

Troubleshooting Guide: Bradford Assay

The Bradford assay is a colorimetric method used to measure the total concentration of protein in a sample. It relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum.

Q6: How could this compound interfere with the Bradford assay?

A6: this compound could potentially interfere with the Bradford assay if it binds to the Coomassie dye, causing a color change in the absence of protein, or if it interacts with the protein standard (e.g., BSA), preventing the dye from binding. This would lead to an inaccurate determination of protein concentration.

Q7: How can I test for this compound's interference with the Bradford assay?

A7: You can perform a simple interference test by measuring the absorbance of the Bradford reagent with and without this compound.

Experimental Protocol: Bradford Assay Interference Test
  • Prepare Solutions:

    • This compound Stock: Prepare a concentrated stock of this compound in a compatible solvent (e.g., DMSO).

    • Protein Standard: Prepare a standard protein solution (e.g., 1 mg/mL BSA in PBS).

  • Set up Microplate or Cuvettes:

    • Blank: 800 µL water + 200 µL Bradford reagent.

    • This compound Control: 790 µL water + 10 µL this compound stock + 200 µL Bradford reagent.

    • Protein Standard: 790 µL water + 10 µL BSA standard + 200 µL Bradford reagent.

    • Protein + this compound: 780 µL water + 10 µL BSA standard + 10 µL this compound stock + 200 µL Bradford reagent.

  • Incubate: Incubate all samples at room temperature for 5 minutes.

  • Measure Absorbance: Measure the absorbance at 595 nm.

Hypothetical Data: Bradford Assay Interference
SampleMean Absorbance at 595 nm
Blank 0.05
This compound Control 0.07
Protein Standard (BSA) 0.65
Protein + this compound 0.63

Interpretation: In this hypothetical scenario, this compound alone causes a minimal increase in absorbance. The presence of this compound with the protein standard results in a slight decrease in absorbance. If a significant change in absorbance is observed in the "this compound Control" or "Protein + this compound" samples compared to their respective controls, it indicates interference.

Bradford_Interference_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Measurement cluster_analysis Analysis prep_samples Prepare Samples: - Blank - this compound Control - Protein Standard - Protein + this compound add_reagent Add Bradford Reagent prep_samples->add_reagent incubate Incubate 5 min add_reagent->incubate read_abs Read Absorbance at 595 nm incubate->read_abs compare Compare Absorbance of Samples read_abs->compare conclusion Assess Interference compare->conclusion

Caption: Workflow for assessing this compound interference in the Bradford protein assay.

Troubleshooting Guide: Luciferase Assays

Luciferase reporter assays are commonly used to study gene expression and signaling pathways. These assays rely on the enzymatic activity of luciferase to produce a luminescent signal.

Q8: How might this compound interfere with a luciferase assay?

A8: this compound could interfere by directly inhibiting the luciferase enzyme, which would quench the luminescent signal and could be misinterpreted as a decrease in gene expression. Alternatively, it could stabilize the luciferase enzyme, leading to an increased signal.[2] Some compounds can also absorb the light emitted by the luciferase reaction, leading to a false negative result.[3]

Q9: What is the best way to test for this compound interference in a luciferase assay?

A9: A cell-free luciferase activity assay using purified luciferase enzyme is the most direct way to test for interference.

Experimental Protocol: Cell-Free Luciferase Activity Assay
  • Prepare Reagents:

    • This compound Dilutions: Prepare a serial dilution of this compound in the luciferase assay buffer.

    • Luciferase Enzyme: Dilute purified luciferase enzyme (e.g., Firefly or Renilla) in the assay buffer to a concentration that gives a robust signal.

  • Set up a White, Opaque 96-well Plate:

    • Test Wells: Add 50 µL of each this compound concentration to triplicate wells.

    • Positive Control: Add 50 µL of a known luciferase inhibitor to triplicate wells.

    • Negative Control: Add 50 µL of assay buffer to triplicate wells.

  • Add Luciferase: Add 25 µL of the diluted luciferase enzyme to all wells.

  • Incubate: Incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add 25 µL of the luciferase substrate (e.g., D-luciferin for Firefly luciferase) to all wells.

  • Measure Luminescence: Immediately measure the luminescence using a plate reader.

Hypothetical Data: Cell-Free Luciferase Assay
CompoundConcentration (µM)Mean Luminescence (RLU)% Inhibition
Negative Control N/A1,500,0000%
Positive Control (Inhibitor) 10150,00090%
This compound 11,485,0001%
101,425,0005%
501,350,00010%
1001,275,00015%

Interpretation: The hypothetical data suggests that at higher concentrations, this compound may have a mild inhibitory effect on luciferase activity. If significant inhibition is observed at the concentrations used in your cell-based assays, it is crucial to consider this when interpreting your results. An orthogonal assay that does not rely on a luciferase readout should be used for confirmation.

Luciferase_Interference_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Data Acquisition cluster_analysis Analysis prep_this compound Prepare this compound Dilutions plate Add this compound & Enzyme to Plate prep_this compound->plate prep_enzyme Prepare Purified Luciferase Enzyme prep_enzyme->plate incubate Incubate 15 min plate->incubate add_substrate Add Luciferase Substrate incubate->add_substrate read_lum Measure Luminescence add_substrate->read_lum calculate Calculate % Inhibition read_lum->calculate conclusion Determine Interference Potential calculate->conclusion

Caption: Workflow for testing this compound interference in a luciferase assay.

This compound and the TGF-β/Smad Signaling Pathway

Recent studies have shown that this compound can alleviate renal fibrosis by antagonizing the TGF-β/Smad signaling pathway. Below is a simplified diagram of this pathway. Understanding the target pathway is essential for designing experiments and interpreting results correctly.

TGFB_Smad_Pathway TGFB1 TGF-β1 TBRII TβRII TGFB1->TBRII binds TBRI TβRI TBRII->TBRI activates Smad23 Smad2/3 TBRI->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates to Transcription Gene Transcription (e.g., α-SMA, Fibronectin) Nucleus->Transcription This compound This compound This compound->TBRI inhibits Smad7 Smad7 This compound->Smad7 increases Smad7->TBRI inhibits

References

Validation & Comparative

Altenusin vs. Other FXR Agonists in NAFLD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nonalcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to the more severe nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key therapeutic target for NAFLD due to its central role in regulating bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR has been shown to ameliorate hepatic steatosis, inflammation, and fibrosis.[3] This guide provides a comparative analysis of Altenusin, a novel nonsteroidal microbial metabolite, against other prominent FXR agonists that have been evaluated for the treatment of NAFLD.

Overview of Compared FXR Agonists

This guide focuses on the following FXR agonists:

  • This compound: A natural nonsteroidal fungal metabolite identified as a selective FXR agonist.[4]

  • Obeticholic Acid (OCA): A semi-synthetic bile acid analog and the first FXR agonist to undergo extensive clinical evaluation for NASH.[5]

  • Tropifexor (LJN452): A highly potent, non-bile acid FXR agonist.[1]

  • Cilofexor (GS-9674): A nonsteroidal FXR agonist.[6]

  • EDP-305: A potent, non-bile acid FXR agonist.[7]

Comparative Performance Data

The following tables summarize the available quantitative data for each FXR agonist, providing a basis for objective comparison of their performance in preclinical and clinical settings.

Table 1: In Vitro FXR Activation
AgonistChemical StructureEC50 (FXR Activation)Assay MethodReference
This compound 3,4',5'-trihydroxy-5-methoxy-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid[2]3.2 ± 0.2 µMNot specified[4]
Obeticholic Acid (OCA) 6α-ethyl-chenodeoxycholic acid[5]~100-fold more potent than CDCANot specified[8]
Tropifexor (LJN452) 2-[(1R,5S)-3-[[5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid[1]0.2 nMCell-free Förster resonance energy transfer (FRET) assay[5]
Cilofexor (GS-9674) 4-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]phenyl]cyclopropyl] benzoic acid[6]43 nMNot specified[9]
EDP-305 4-(tert-butyl)-N-(((R)-3-((3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl)carbamoyl)benzenesulfonamide[7]8 nMFull-length FXR reporter assay (HEK293 cells)[6]
Table 2: Preclinical Efficacy in NAFLD/NASH Mouse Models
AgonistMouse ModelTreatment Dose & DurationKey FindingsReference
This compound High-Fat Diet (HFD)Not specified- 22.9% reduction in body weight- 50.0% reduction in fat mass- Decreased blood glucose from 178.3 to 116.2 mg/dl- Decreased serum insulin from 1.4 to 0.4 ng/dl- Reversed hepatic lipid droplet accumulation and macrovesicular steatosis[4]
Obeticholic Acid (OCA) Methionine-Choline Deficient (MCD) Diet0.4 mg/day for 24 days- Significant improvement in hepatic steatosis and inflammation- Down-regulation of NLRP3 and IL-1β expression[10]
Tropifexor (LJN452) Stelic Animal Model (STAM) & Amylin Liver NASH Model (AMLN)<1 mg/kg- Reversed established fibrosis- Reduced NAFLD activity score (NAS) and hepatic triglycerides- Markedly reduced steatohepatitis and profibrogenic gene expression[3]
Cilofexor (GS-9674) High Fat DietNot specified- Antisteatotic and antifibrotic efficacy[11]
EDP-305 High Fat/High Cholesterol Diet + 10% Fructose in drinking water10 or 30 mg/kg for 10 weeks- Significant reduction in liver lipids (cholesterol, triglycerides, fatty acids)- Significant decrease in liver steatosis and hepatocyte ballooning scores- Significant reduction in total NAS[7]
Table 3: Clinical Trial Data in NAFLD/NASH Patients
AgonistPhase of TrialTreatment Dose & DurationKey Efficacy EndpointsKey Adverse EventsReference
Obeticholic Acid (OCA) Phase 3 (REGENERATE)10 mg or 25 mg daily for 18 months- Fibrosis improvement (≥1 stage) without worsening of NASH: 18% (10 mg) and 23% (25 mg) vs. 12% placebo- Mild-to-moderate pruritus: 28% (10 mg), 51% (25 mg) vs. 19% placebo[4]
Tropifexor (LJN452) Phase 2 (FLIGHT-FXR)140 µg or 200 µg daily for 48 weeks- Significant reduction in ALT levels- Relative reduction in hepatic fat fraction: -31.25% (140 µg) and -39.54% (200 µg) vs. -3.58% placebo- Dose-dependent increase in pruritus: 52% (140 µg), 69% (200 µg)[1]
Cilofexor (GS-9674) Phase 230 mg or 100 mg daily for 24 weeks- Median relative decrease in MRI-PDFF: -22.7% (100 mg) vs. +1.9% placebo- Moderate to severe pruritus: 14% (100 mg) vs. 4% placebo[12]
EDP-305 Phase 21 mg or 2.5 mg daily for 12 weeks- Absolute liver fat reduction: -7.1% (2.5 mg) vs. -2.4% placebo- LS mean reduction in ALT: -27.9 U/L (2.5 mg) vs. -15.4 U/L placebo- Pruritus: 50.9% (2.5 mg) vs. 4.2% placebo[13]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

FXR Activation Assays

1. Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate FXR and induce the expression of a reporter gene (luciferase).

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells.

  • Transfection: Cells are transiently co-transfected with two plasmids:

    • An expression plasmid for a chimeric receptor containing the yeast GAL4 DNA-binding domain fused to the human FXR ligand-binding domain (LBD).

    • A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of the firefly luciferase gene.

  • Treatment: After transfection, cells are treated with varying concentrations of the test compound (e.g., this compound, OCA) or a vehicle control for 24 hours.

  • Measurement: Cell lysates are collected, and luciferase activity is measured using a luminometer. A constitutively expressed Renilla luciferase plasmid is often co-transfected to normalize for transfection efficiency.

  • Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated. The EC50 value, the concentration at which the compound elicits 50% of its maximal effect, is determined from the dose-response curve.[14]

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a cell-free assay that measures the direct binding of a compound to the FXR protein and the subsequent recruitment of a coactivator peptide.

  • Reagents:

    • Recombinant human FXR-LBD tagged with Glutathione S-transferase (GST).

    • A biotinylated coactivator peptide (e.g., from SRC-1).

    • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).

    • Streptavidin-conjugated dye (e.g., d2) (acceptor fluorophore).

  • Procedure:

    • The test compound is incubated with the GST-FXR-LBD and the biotinylated coactivator peptide in a microplate.

    • The Tb-labeled anti-GST antibody and the streptavidin-conjugated dye are added to the wells.

    • The plate is incubated at room temperature to allow for binding and FRET to occur.

  • Measurement: The plate is read on a TR-FRET-compatible reader, which excites the terbium donor and measures the emission from both the donor and the acceptor.

  • Data Analysis: The ratio of the acceptor signal to the donor signal is calculated. An increase in this ratio indicates agonist-induced recruitment of the coactivator to FXR. The EC50 is determined from the dose-response curve.[15]

In Vivo NAFLD/NASH Models

1. High-Fat Diet (HFD)-Induced NAFLD Model

This model mimics the metabolic abnormalities associated with human NAFLD.

  • Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and insulin resistance.

  • Diet: Mice are fed a diet with a high percentage of calories from fat (typically 45-60%). The diet may also be supplemented with cholesterol and fructose to accelerate the progression to NASH.

  • Duration: The diet is typically administered for 12-24 weeks to induce steatosis, inflammation, and fibrosis.

  • Treatment: The FXR agonist or vehicle is administered orally (gavage) or in the diet for a specified period during the HFD feeding.

  • Endpoints:

    • Metabolic parameters: Body weight, fat mass, glucose tolerance, insulin sensitivity.

    • Biochemical analysis: Serum levels of ALT, AST, triglycerides, and cholesterol.

    • Liver histology: Livers are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and with Sirius Red or Masson's trichrome for fibrosis staging.

    • Gene expression analysis: Hepatic expression of genes involved in lipid metabolism, inflammation, and fibrosis.[16]

2. Methionine- and Choline-Deficient (MCD) Diet-Induced NASH Model

This model rapidly induces severe steatohepatitis and fibrosis, although it does not fully replicate the metabolic syndrome seen in humans.

  • Animal Strain: C57BL/6J or other susceptible strains.

  • Diet: Mice are fed a diet completely lacking methionine and choline. This impairs the synthesis of very-low-density lipoprotein (VLDL), leading to fat accumulation in the liver, and induces oxidative stress.

  • Duration: The diet is typically fed for 4-8 weeks to induce significant NASH and fibrosis.

  • Treatment: The FXR agonist or vehicle is administered during the MCD diet feeding.

  • Endpoints: Similar to the HFD model, with a primary focus on histological changes (NAS and fibrosis).[17]

Gene Expression Analysis

Quantitative Polymerase Chain Reaction (qPCR)

qPCR is used to quantify the mRNA levels of specific genes in liver tissue.

  • RNA Extraction: Total RNA is isolated from liver tissue samples using a commercial kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: The cDNA is used as a template in a qPCR reaction with gene-specific primers for FXR target genes (e.g., SHP, BSEP, FGF15/19) and housekeeping genes for normalization (e.g., GAPDH, β-actin). A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the target DNA.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparison of FXR agonists in NAFLD.

FXR_Signaling_Pathway cluster_extracellular Extracellular/Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects in NAFLD FXR_Agonist FXR Agonist (e.g., this compound) FXR FXR FXR_Agonist->FXR Binds and Activates RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element (FXRE) RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Bile_Acid ↓ Bile Acid Synthesis (↓ CYP7A1) Target_Genes->Bile_Acid Lipid ↓ Lipogenesis (↓ SREBP-1c) ↑ Fatty Acid Oxidation Target_Genes->Lipid Glucose ↓ Gluconeogenesis ↑ Glycogen Synthesis Target_Genes->Glucose Inflammation ↓ Inflammation (↓ NF-κB) Target_Genes->Inflammation Fibrosis ↓ Fibrosis Target_Genes->Fibrosis

Caption: FXR Signaling Pathway in NAFLD.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy cluster_clinical Clinical Trials Assay FXR Activation Assay (Luciferase or TR-FRET) EC50 Determine EC50 Assay->EC50 Data for Selectivity Selectivity Profiling EC50->Selectivity Inform NAFLD_Model NAFLD/NASH Mouse Model (HFD or MCD Diet) Selectivity->NAFLD_Model Lead Candidates for Treatment FXR Agonist Treatment NAFLD_Model->Treatment Analysis Metabolic, Biochemical, Histological & Gene Expression Analysis Treatment->Analysis Phase1 Phase 1 (Safety & PK/PD) Analysis->Phase1 Promising Candidates for Phase2 Phase 2 (Efficacy & Dose Ranging) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy & Safety) Phase2->Phase3

Caption: Experimental Workflow for FXR Agonist Development.

Conclusion

The landscape of FXR agonists for the treatment of NAFLD is diverse, with compounds ranging from natural products like this compound to synthetic molecules that have progressed to late-stage clinical trials. While direct head-to-head comparative data is limited, the available evidence suggests that newer, non-bile acid agonists like Tropifexor and EDP-305 exhibit high potency in vitro. Preclinical studies consistently demonstrate the potential of these agonists to improve key features of NAFLD, including steatosis, inflammation, and fibrosis. However, clinical development has been challenged by side effects, most notably pruritus, which appears to be a class-wide effect.

This compound, as a novel nonsteroidal FXR agonist, shows promise in preclinical models. Further investigation is warranted to fully characterize its efficacy and safety profile in comparison to other FXR agonists and to determine its potential for clinical development in the treatment of NAFLD and NASH. This guide provides a foundational comparison to aid researchers and drug developers in navigating this competitive and rapidly evolving field.

References

Altenusin vs. Synthetic Kinase Inhibitors: A Comparative Guide for Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and specific cancer therapeutics has led to the extensive investigation of kinase inhibitors. While synthetic kinase inhibitors have become a cornerstone of targeted cancer therapy, natural compounds are emerging as a promising source of novel inhibitory scaffolds. This guide provides an objective comparison of the naturally derived compound Altenusin and its derivatives against established synthetic kinase inhibitors, focusing on their mechanisms of action, performance in cancer cell lines, and the experimental protocols used for their evaluation.

Introduction to Kinase Inhibition in Cancer Therapy

Protein kinases are crucial regulators of a myriad of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. Synthetic kinase inhibitors have revolutionized cancer treatment by targeting specific kinases that drive tumor growth. These inhibitors are broadly classified based on their binding mode to the kinase domain.

In parallel, natural products represent a vast reservoir of chemical diversity with therapeutic potential. This compound, a metabolite produced by various fungi, has garnered attention for its diverse biological activities, including potential anticancer effects through kinase inhibition. This guide will delve into a comparative analysis of this compound and its derivatives with synthetic kinase inhibitors that target similar signaling pathways.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

A key signaling pathway implicated in cancer progression is the Transforming Growth Factor-beta (TGF-β) pathway. While TGF-β can act as a tumor suppressor in the early stages of cancer, in advanced stages, it often promotes tumor growth, invasion, and metastasis. Both this compound and a class of synthetic kinase inhibitors have been shown to modulate this critical pathway.

This compound: A Natural Modulator of TGF-β/Smad Signaling

This compound, a biphenyl derivative, has been demonstrated to interfere with the TGF-β signaling cascade. It exerts its effects by inhibiting the phosphorylation of Smad2 and Smad3, key downstream mediators of the TGF-β pathway. This inhibition effectively blocks the transduction of TGF-β signals that promote cancer cell growth and epithelial-to-mesenchymal transition (EMT).

Altenusin_TGF_beta_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBR2 TGF-β RII TGF-beta->TGFBR2 Binds TGFBR1 TGF-β RI TGFBR2->TGFBR1 Activates Smad2_3 Smad2/3 TGFBR1->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Expression Target Gene Expression (e.g., EMT genes) Smad_complex->Gene_Expression Regulates This compound This compound This compound->TGFBR1 Inhibits Phosphorylation

Figure 1: Mechanism of this compound in the TGF-β signaling pathway.
Synthetic Kinase Inhibitors: Galunisertib and Vactosertib

Galunisertib (LY2157299) and Vactosertib (TEW-7197) are orally bioavailable, small molecule inhibitors that selectively target the TGF-β receptor I (TGFβRI) kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2] By inhibiting the kinase activity of TGFβRI, these synthetic compounds prevent the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signaling cascade.[3][4] This mechanism is highly specific and has shown therapeutic potential in various cancer models.

Synthetic_Inhibitor_TGF_beta_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBR2 TGF-β RII TGF-beta->TGFBR2 Binds TGFBR1 TGF-β RI (ALK5) TGFBR2->TGFBR1 Activates Smad2_3 Smad2/3 TGFBR1->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Expression Target Gene Expression (e.g., EMT genes) Smad_complex->Gene_Expression Regulates Synthetic_Inhibitor Galunisertib/ Vactosertib Synthetic_Inhibitor->TGFBR1 Inhibits Kinase Activity MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well plate treat Treat with Compounds (this compound, Synthetic Inhibitors) start->treat incubate1 Incubate (e.g., 48-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze end Results analyze->end Western_Blot_Workflow cluster_workflow Western Blot Workflow for Phospho-Proteins start Cell Lysis with Inhibitors quantify Protein Quantification start->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody (anti-phospho-protein) block->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Image Analysis and Quantification detect->analyze end Results analyze->end

References

Validating the Therapeutic Potential of Altenusin in Renal Fibrosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Renal fibrosis, the excessive formation of scar tissue in the kidneys, is a final common pathway for virtually all chronic kidney diseases (CKD), leading to a progressive decline in renal function and eventual end-stage renal disease. The development of effective anti-fibrotic therapies is a critical unmet need in nephrology. This guide provides an objective comparison of Altenusin, a fungal metabolite, with other therapeutic alternatives for renal fibrosis, supported by experimental data and detailed methodologies.

This compound: A Novel Anti-Fibrotic Agent

This compound has emerged as a promising therapeutic candidate for renal fibrosis. It is a farnesoid X receptor (FXR) agonist derived from fungi, though its anti-fibrotic effects appear to be independent of FXR activation.[1][2][3] The primary mechanism through which this compound is understood to combat renal fibrosis is by antagonizing the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a central mediator in the fibrotic process.[1][2][3]

Mechanism of Action: Targeting the TGF-β/Smad Pathway

TGF-β1 is a potent cytokine that drives the epithelial-to-mesenchymal transition (EMT), a process where renal tubular epithelial cells transform into matrix-producing fibroblasts, contributing to the accumulation of extracellular matrix (ECM) and fibrosis.[1][2][4] this compound intervenes in this pathway by:

  • Decreasing the phosphorylation of Smad2 and Smad3: Phosphorylation of these proteins is a critical step in the activation of the TGF-β signaling cascade. This compound has been shown to significantly reduce the levels of phosphorylated Smad2 and Smad3.[1][2][3][5]

  • Increasing the expression of Smad7: Smad7 is an inhibitory Smad protein that acts as a negative regulator of the TGF-β pathway. By upregulating Smad7, this compound helps to suppress the fibrotic signaling.[1][2][3][5]

This modulation of the Smad proteins effectively blocks the downstream signaling that leads to the expression of pro-fibrotic genes.

TGF_Beta_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB1 TGF-β1 TBR TGF-β Receptor (TβR1/TβR2) TGFB1->TBR Smad23 Smad2/3 TBR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex GeneTranscription Pro-fibrotic Gene Transcription (α-SMA, Fibronectin, Collagen) SmadComplex->GeneTranscription translocates to nucleus Smad7 Smad7 Smad7->TBR inhibits This compound This compound This compound->pSmad23 inhibits This compound->Smad7 promotes Experimental_Workflow cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Model cluster_analysis Analysis UUO UUO Surgery in Mice Treatment_Vivo Administer this compound (e.g., 30 mg/kg/day) UUO->Treatment_Vivo Harvest_Vivo Harvest Kidneys (Day 7 or 14) Treatment_Vivo->Harvest_Vivo Histology Histology (Masson's Trichrome) Harvest_Vivo->Histology WesternBlot Western Blot (Fibrosis & Signaling Markers) Harvest_Vivo->WesternBlot CellCulture Culture Renal Tubular Cells Treatment_Vitro Induce EMT (TGF-β1) +/- this compound CellCulture->Treatment_Vitro Harvest_Vitro Harvest Cells (e.g., 48 hours) Treatment_Vitro->Harvest_Vitro Harvest_Vitro->WesternBlot qPCR RT-qPCR (Gene Expression) Harvest_Vitro->qPCR

References

Altenusin's Kinase Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a compound is paramount. This guide provides a comparative analysis of Altenusin's cross-reactivity with other kinases, supported by available experimental data, detailed protocols, and pathway visualizations to aid in your research and development endeavors.

This compound, a fungal metabolite, has garnered attention for its diverse biological activities. While its effects on various cellular processes are being unraveled, a key aspect for its therapeutic potential lies in its interaction with the human kinome. This guide synthesizes the current knowledge on this compound's kinase targets, offering a clear comparison of its inhibitory potency.

Quantitative Assessment of this compound's Kinase Inhibition

The inhibitory activity of this compound has been quantified against several kinases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a direct comparison of its potency.

Kinase TargetIC50 ValueComments
Src kinase (pp60c-Src)20 nM[1]A potent inhibitor of this non-receptor tyrosine kinase, which is involved in various signaling pathways regulating cell growth and survival.
Myosin Light Chain Kinase (MLCK)350 µM[2]A calcium/calmodulin-dependent protein kinase that plays a crucial role in smooth muscle contraction and cell motility.
cFMS kinaseInhibition reportedA receptor tyrosine kinase for macrophage colony-stimulating factor (M-CSF), crucial for macrophage development and function.
TGF-β Receptor Kinases (indirect)Inhibition inferredThis compound reduces the phosphorylation of Smad2/3, downstream targets of the TGF-β receptor kinases, suggesting a potential inhibitory effect.[3][4]

Signaling Pathways and Experimental Workflow

To visualize the context of this compound's activity, the following diagrams illustrate a key signaling pathway it modulates and a typical experimental workflow for assessing kinase inhibition.

TGF_beta_Signaling_Pathway cluster_cytoplasm Cytoplasm TGF_beta TGF-β TGFBR2 TGF-βRII TGF_beta->TGFBR2 binds TGFBR1 TGF-βRI (ALK5) TGFBR2->TGFBR1 recruits & phosphorylates Smad2_3 Smad2/3 TGFBR1->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad2_3->Smad_complex forms complex with Smad4 Smad4 Gene_Transcription Gene Transcription (e.g., Fibrosis-related genes) Smad_complex->Gene_Transcription translocates to nucleus & regulates transcription This compound This compound This compound->TGFBR1 inhibits (inferred) This compound->Smad2_3 reduces phosphorylation

Caption: Inferred inhibitory action of this compound on the TGF-β signaling pathway.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare this compound Serial Dilutions Incubation Incubate Kinase with This compound Compound_Prep->Incubation Kinase_Prep Prepare Kinase (e.g., Src, MLCK) Kinase_Prep->Incubation Substrate_Prep Prepare Substrate & ATP (e.g., γ-³²P-ATP) Reaction_Start Initiate Reaction with Substrate/ATP Mixture Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop Reaction (e.g., add acid) Reaction_Start->Reaction_Stop Separation Separate Phosphorylated Substrate (e.g., filter binding) Reaction_Stop->Separation Measurement Measure Radioactivity (Scintillation Counting) Separation->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis

Caption: General workflow for an in vitro radiometric kinase inhibition assay.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. Below are detailed methodologies for key experiments relevant to assessing this compound's kinase inhibitory activity.

In Vitro Radiometric Kinase Inhibition Assay

This protocol provides a framework for determining the IC50 value of this compound against a specific kinase, such as Src or MLCK.

Materials:

  • Purified recombinant kinase (e.g., Src, MLCK)

  • Specific peptide or protein substrate for the kinase

  • This compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • ATP

  • 96-well filter plates (e.g., phosphocellulose)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter and cocktail

Procedure:

  • Compound Preparation: Prepare a series of this compound dilutions in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant (typically ≤1%).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of the kinase solution (pre-diluted in kinase reaction buffer) to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation:

    • Prepare the ATP/substrate mixture by combining the specific substrate, unlabeled ATP, and [γ-³²P]ATP in kinase reaction buffer.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well. The final reaction volume is 25 µL.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding 50 µL of the stop solution to each well.

    • Transfer the reaction mixture to the filter plate.

    • Wash the filter plate several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Phospho-Smad2/3 in Cell-Based Assay

This protocol can be used to assess the effect of this compound on the TGF-β signaling pathway in a cellular context.

Materials:

  • Cell line responsive to TGF-β (e.g., HaCaT, A549)

  • Cell culture medium and supplements

  • TGF-β1

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Smad2, anti-phospho-Smad3, anti-total-Smad2/3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in culture plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for several hours before treatment.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with TGF-β1 for the desired time (e.g., 30-60 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples and denature them by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Smad2/3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with antibodies for total Smad2/3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound demonstrates a notable inhibitory profile against specific kinases, with particularly high potency towards Src kinase. Its effect on the TGF-β signaling pathway, evidenced by the reduction in Smad2/3 phosphorylation, suggests a potential role as an inhibitor of the upstream TGF-β receptor kinases, although direct inhibitory data is yet to be fully elucidated. The significant difference in potency against Src (nM range) and MLCK (µM range) highlights a degree of selectivity. Further comprehensive kinase profiling is warranted to fully map the cross-reactivity of this compound across the human kinome, which will be crucial for its future development as a therapeutic agent. This guide provides a foundational understanding for researchers to build upon in their exploration of this compound's mechanism of action and potential applications.

References

Altenusin and the Gut Microbiota: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research obscures the direct effects of altenusin on the gut microbiota, standing in stark contrast to the wealth of data available for other polyphenols. This guide synthesizes the existing knowledge on well-characterized polyphenols—quercetin, resveratrol, and catechins—and explores the potential, yet uninvestigated, influence of this compound on the gut microbial community based on its known biological activities.

This compound: An Uncharted Territory in Gut Microbiota Research

Currently, there is a significant lack of scientific literature detailing the direct impact of this compound, a biphenyl metabolite produced by Alternaria fungi, on the composition and function of the gut microbiota. While numerous studies have explored the broader interactions between mycotoxins and gut microbes, specific data on this compound's modulatory effects on key bacterial phyla, genera, or the production of microbial metabolites like short-chain fatty acids (SCFAs) are absent. However, two key biological activities of this compound—its antifungal properties and its role as a Farnesoid X Receptor (FXR) agonist—suggest potential indirect interactions with the gut microbial ecosystem.

Potential Indirect Effects of this compound on Gut Microbiota

Antifungal Activity: this compound has demonstrated notable antifungal properties, primarily by inhibiting the synthesis or assembly of the fungal cell wall.[1][2][3][4] The gut is home to a complex community of fungi, known as the mycobiome, which coexists and interacts with the bacterial microbiota. By selectively inhibiting the growth of certain fungal species, this compound could theoretically alter the intricate balance between the gut's bacterial and fungal populations. Such shifts in the mycobiome are known to have cascading effects on the bacterial community, potentially influencing its composition and metabolic output. However, without specific studies, the nature and consequences of these potential interactions remain speculative.

Farnesoid X Receptor (FXR) Agonism: this compound has been identified as an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid metabolism, as well as glucose and lipid homeostasis.[5][6][7][8][9] The gut microbiota and FXR signaling are intricately linked. Activation of intestinal FXR can shape the gut microbiota composition, which in turn influences bile acid metabolism and signaling.[5][9] For instance, FXR activation can modulate the abundance of bacteria involved in the production of secondary bile acids.[5] Given that the gut microbiota profoundly influences and is influenced by the bile acid pool, this compound's activity as an FXR agonist suggests a plausible, albeit unconfirmed, pathway through which it could modulate the gut microbial community.

A Comparative Look: Quercetin, Resveratrol, and Catechins

In contrast to the scarcity of data on this compound, the effects of other well-known polyphenols on the gut microbiota have been extensively studied. The following sections provide a quantitative comparison of the impacts of quercetin, resveratrol, and catechins.

Quercetin's Influence on Gut Microbiota

Quercetin, a flavonoid found in many fruits and vegetables, has been shown to beneficially modulate the gut microbiota. It can reverse the gut microbiota dysbiosis associated with various conditions, often leading to a decrease in the Firmicutes to Bacteroidetes (F/B) ratio, a marker linked to obesity.[10][11]

Parameter Effect of Quercetin Experimental Model Dosage Duration
Firmicutes Reduced abundance[10][11]Rats with CUMS-induced depression[10]50 mg/kg/day4 weeks
Bacteroidetes Increased abundance[12]Mice on a high-fat diet[12]0.05% of diet10 weeks
Firmicutes/Bacteroidetes Ratio Decreased[10][11][12]Mice with MSG-induced obesity[11]100 mg/kg/day8 weeks
Lactobacillus Increased abundance[13][14]Rats with osteoarthritis[13]50 mg/kg/day28 days
Short-Chain Fatty Acids (SCFAs) Increased levels of acetic and propionic acid[13]Rats with osteoarthritis[13]50 mg/kg/day28 days
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Osteoarthritis: Intra-articular injection of monoiodoacetate (MIA) into the right knee joint.

  • Treatment Groups: Control group, MIA-induced osteoarthritis (OA) group, and OA group treated with quercetin (50 mg/kg/day, intragastric administration).

  • Duration: 28 days.

  • Sample Collection: Fecal samples were collected for gut microbiota and SCFA analysis.

  • Microbiota Analysis: 16S rRNA gene sequencing of the V3-V4 hypervariable region was performed on DNA extracted from fecal samples.

  • SCFA Analysis: Fecal SCFAs (acetic, propionic, butyric, etc.) were quantified using gas chromatography-mass spectrometry (GC-MS).

Resveratrol's Impact on Gut Microbiota

Resveratrol, a stilbenoid found in grapes and red wine, is known for its prebiotic-like effects, promoting the growth of beneficial bacteria and improving gut barrier function.[15][16]

Parameter Effect of Resveratrol Experimental Model Dosage Duration
Firmicutes/Bacteroidetes Ratio Decreased[17]db/db diabetic mice[17]100 mg/kg/day8 weeks
Lactobacillus Increased abundance[15][16]Mice on a high-fat diet[15]200 mg/kg/day12 weeks
Bifidobacterium Increased abundance[15][16]Mice on a high-fat diet[15]200 mg/kg/day12 weeks
Akkermansia muciniphila Increased abundance[18]Mice with TNBS-induced colitis[18]100 mg/kg/day10 days
Short-Chain Fatty Acids (SCFAs) Increased i-butyric acid[18]Mice with TNBS-induced colitis[18]100 mg/kg/day10 days
  • Animal Model: C57BL/6 mice.

  • Induction of Colitis: Intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).

  • Treatment Groups: Vehicle control, resveratrol (100 mg/kg/day, oral gavage), TNBS + vehicle, TNBS + resveratrol.

  • Duration: 10 days.

  • Sample Collection: Cecal flush was collected for 16S rRNA gene sequencing and SCFA analysis.

  • Microbiota Analysis: 16S rRNA gene sequencing was performed on DNA extracted from cecal flush.

  • SCFA Analysis: SCFAs in the cecal flush were measured using a targeted metabolomics approach.

Catechins' Effects on Gut Microbiota

Tea catechins, particularly abundant in green tea, have been shown to modulate the gut microbiota by inhibiting pathogenic bacteria and stimulating the growth of beneficial species.[19][20]

Parameter Effect of Catechins Experimental Model Dosage Duration
Bifidobacterium Increased abundance[20]In vitro batch fermentationNot specifiedNot specified
Lactobacillus Increased abundance[20]In vitro batch fermentationNot specifiedNot specified
Clostridium histolyticum Inhibited growth[20][21]In vitro batch fermentationNot specifiedNot specified
Short-Chain Fatty Acids (SCFAs) Increased production of formic, acetic, propionic, and butyric acid[21]In vitro batch fermentationNot specifiedNot specified
Family Rikenellaceae Decreased relative abundance[22]Mice on a high-fat dietNot specifiedNot specified
  • Animal Model: C57BL/6J mice.

  • Diet: High-fat diet (HFD) supplemented with green tea, oolong tea, or black tea water extracts.

  • Treatment Groups: Control (HFD), HFD + green tea extract, HFD + oolong tea extract, HFD + black tea extract.

  • Duration: Not specified.

  • Sample Collection: Fecal samples for metagenomic analysis.

  • Microbiota Analysis: Metagenomic sequencing of DNA extracted from fecal samples.

  • SCFA Analysis: SCFAs were measured in fecal samples.

Visualizing the Interactions: Signaling Pathways and Experimental Workflows

Polyphenol_Microbiota_Interaction cluster_gut Gut Lumen cluster_host Host Polyphenols Polyphenols Microbiota Microbiota Polyphenols->Microbiota Metabolism Pathogens Pathogens Polyphenols->Pathogens Inhibition Beneficial Bacteria Beneficial Bacteria Polyphenols->Beneficial Bacteria Stimulation Bioactive Metabolites Bioactive Metabolites Microbiota->Bioactive Metabolites SCFAs SCFAs Beneficial Bacteria->SCFAs Production Gut Barrier Integrity Gut Barrier Integrity SCFAs->Gut Barrier Integrity Reduced Inflammation Reduced Inflammation Bioactive Metabolites->Reduced Inflammation Gut Barrier Integrity->Reduced Inflammation Improved Metabolism Improved Metabolism Reduced Inflammation->Improved Metabolism

Caption: General mechanism of polyphenol-gut microbiota interaction.

Altenusin_Potential_Effects cluster_gut_env Gut Environment This compound This compound Gut Fungi (Mycobiome) Gut Fungi (Mycobiome) This compound->Gut Fungi (Mycobiome) Inhibition (Hypothesized) FXR Farnesoid X Receptor This compound->FXR Activation Gut Bacteria Gut Bacteria Gut Fungi (Mycobiome)->Gut Bacteria Interaction Bile Acid Pool Bile Acid Pool FXR->Bile Acid Pool Modulation Bile Acid Pool->Gut Bacteria Modulation

Caption: Hypothesized indirect effects of this compound on gut microbiota.

Experimental_Workflow Animal Model Animal Model Polyphenol Treatment Polyphenol Treatment Animal Model->Polyphenol Treatment Sample Collection Sample Collection (Feces, Cecal Contents) Polyphenol Treatment->Sample Collection DNA Extraction DNA Extraction Sample Collection->DNA Extraction Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction 16S rRNA Sequencing 16S rRNA Sequencing DNA Extraction->16S rRNA Sequencing Bioinformatic Analysis Bioinformatic Analysis 16S rRNA Sequencing->Bioinformatic Analysis Microbiota Composition Microbiota Composition Bioinformatic Analysis->Microbiota Composition GC-MS or LC-MS GC-MS or LC-MS Metabolite Extraction->GC-MS or LC-MS Metabolomic Analysis Metabolomic Analysis GC-MS or LC-MS->Metabolomic Analysis SCFA Profile SCFA Profile Metabolomic Analysis->SCFA Profile

Caption: Typical workflow for studying polyphenol effects on gut microbiota.

Conclusion and Future Directions

The comparison between this compound and other well-studied polyphenols highlights a significant knowledge gap in our understanding of how this fungal metabolite interacts with the gut microbiota. While quercetin, resveratrol, and catechins have been robustly shown to modulate the gut microbial community, leading to beneficial health effects, the role of this compound in this context remains entirely speculative.

Based on its known antifungal activity and its function as an FXR agonist, it is plausible that this compound could indirectly influence the gut microbiota. However, dedicated research is imperative to move beyond hypothesis. Future studies should aim to:

  • Directly assess the effects of this compound on the composition and diversity of the gut microbiota using in vitro fermentation models with human or animal fecal inocula, as well as in vivo animal studies.

  • Quantify changes in key bacterial taxa, such as Bifidobacterium, Lactobacillus, and Akkermansia, in response to this compound administration.

  • Measure the impact of this compound on the production of microbial metabolites, particularly short-chain fatty acids.

  • Investigate the interplay between this compound's FXR agonist activity and its effects on the gut microbiota to elucidate the underlying mechanisms.

By addressing these research questions, the scientific community can begin to understand the potential role of this compound in gut health and disease, and to properly contextualize its effects within the broader landscape of dietary polyphenols.

References

A Comparative Analysis of Altenusin from Diverse Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Altenusin, a bioactive fungal metabolite, isolated from various fungal strains. The document summarizes its biological performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.

This compound, a biphenyl derivative, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Produced by several fungal species, primarily within the Alternaria genus, its potential as a therapeutic agent is an active area of research. This guide aims to collate and present data from multiple studies to offer a comparative perspective on this compound derived from different fungal sources.

Performance and Bioactivity Comparison

Table 1: Antifungal and Antibacterial Activity of this compound

Producing FungusTarget OrganismActivity TypeResult
Endophytic Alternaria sp.Paracoccidioides brasiliensis (various strains)AntifungalMIC: 1.9 - 31.2 µg/mL
Endophytic Alternaria sp.Schizosaccharomyces pombeAntifungalMIC: 62.5 µg/mL
Alternaria sp.Methicillin-resistant Staphylococcus aureus (MRSA)AntibacterialMIC: 31.3 µg/mL[1]
Alternaria sp.Streptococcus pneumoniaeAntibacterialMIC: 31.3 µg/mL[1]
Alternaria sp.Enterococcus faeciumAntibacterialMIC: 62.5 µg/mL[1]
Alternaria sp.Aspergillus faecalisAntibacterialMIC: 62.5 µg/mL[1]

Table 2: Enzyme Inhibition and Other Biological Activities of this compound

Producing FungusTarget/ActivityActivity TypeResult
Alternaria sp. (from Trixis vauthieri)Trypanothione Reductase (from Trypanosoma cruzi)Enzyme InhibitionIC50: 4.3 µM[2]
Alternaria destruensTGF-β/Smad Signaling PathwayPathway AntagonistReduces phosphorylation of Smad2/3
Alternaria sp.α-glucosidase and pancreatic lipaseEnzyme InhibitionReported inhibitory activity
Alternaria sp.Nuclear factor-erythroid derived 2-like 2 (Nrf2)Pathway ActivatorPotent Nrf2 activator

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the isolation of this compound and for key biological assays mentioned in this guide.

Isolation and Purification of this compound from Alternaria destruens

This protocol describes the extraction and purification of this compound from the endophytic fungus Alternaria destruens.

a. Fungal Cultivation:

  • The endophytic fungus Alternaria destruens is cultivated on a solid rice medium.

  • The fungus is grown in 1-liter Erlenmeyer flasks under static conditions at room temperature for 30 days.

b. Extraction:

  • The fungal culture is extracted with an equal volume of ethyl acetate.

  • The ethyl acetate extract is then concentrated using a rotary evaporator to yield a crude extract.

c. Purification:

  • The crude extract is subjected to Sephadex-LH20 column chromatography.

  • The column is eluted with ethanol.

  • Fractions containing this compound are collected and the solvent is removed by rotary evaporation.

  • The purified this compound is dried under reduced pressure to remove any residual solvent.

  • The purity of the isolated this compound can be confirmed by 1H NMR analysis.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.

a. Preparation of Inoculum:

  • Fungal strains are grown on appropriate agar plates.

  • A suspension of fungal conidia or yeast cells is prepared in sterile saline and adjusted to a specific concentration (e.g., 0.5 McFarland standard).

b. Assay Procedure:

  • The assay is performed in 96-well microtiter plates.

  • This compound is serially diluted in RPMI 1640 medium.

  • The fungal inoculum is added to each well containing the different concentrations of this compound.

  • The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

α-Glucosidase Inhibition Assay

This assay measures the ability of this compound to inhibit the α-glucosidase enzyme, which is relevant to its anti-diabetic potential.

a. Reagents and Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

b. Assay Procedure:

  • A solution of α-glucosidase is prepared in phosphate buffer.

  • Different concentrations of this compound are pre-incubated with the enzyme solution in a 96-well plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • The reaction is initiated by adding the pNPG substrate to each well.

  • The plate is incubated for a further period (e.g., 20 minutes) at the same temperature.

  • The reaction is stopped by adding a solution of sodium carbonate.

  • The absorbance is measured at 405 nm. The amount of p-nitrophenol produced is proportional to the enzyme activity.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells with this compound to the control wells without the inhibitor.

Nrf2 Activation Assay (Luciferase Reporter Assay)

This assay is used to determine if this compound can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.

a. Cell Culture and Transfection:

  • A suitable cell line (e.g., human keratinocytes, HaCaT) is cultured.

  • The cells are transfected with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase gene.

b. Assay Procedure:

  • The transfected cells are seeded in a 96-well plate.

  • The cells are treated with various concentrations of this compound for a specific duration (e.g., 24 hours).

  • After treatment, the cells are lysed, and the luciferase substrate is added.

  • The luminescence, which is proportional to the activation of the ARE promoter by Nrf2, is measured using a luminometer.

  • An increase in luminescence in this compound-treated cells compared to untreated cells indicates Nrf2 pathway activation.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Purification cluster_bioassays Biological Assays fungal_strain Fungal Strain (e.g., Alternaria sp.) cultivation Cultivation (e.g., Rice Medium, 30 days) fungal_strain->cultivation crude_extract Crude Extract (Ethyl Acetate) cultivation->crude_extract purification Purification (Sephadex-LH20) crude_extract->purification This compound Purified this compound purification->this compound antifungal Antifungal Assay This compound->antifungal enzyme_inhibition Enzyme Inhibition (e.g., α-glucosidase) This compound->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (e.g., Nrf2) This compound->pathway_analysis tgf_beta_smad_pathway TGFB TGF-β1 Receptor TGF-β Receptor (TβRI/TβRII) TGFB->Receptor pSmad23 p-Smad2/3 Receptor->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_transcription Fibrotic Gene Transcription Nucleus->Gene_transcription This compound This compound This compound->pSmad23 Inhibits Phosphorylation nrf2_activation_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Gene_expression Antioxidant Gene Expression ARE->Gene_expression This compound This compound This compound->Keap1_Nrf2 Induces

References

Safety Operating Guide

Safe Disposal of Altenusin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are critical for ensuring both personal safety and environmental protection. Altenusin, a fungal metabolite with diverse biological activities, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, in line with laboratory safety standards.

Key Safety and Hazard Information

This compound is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern. All personnel handling this compound should use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated area or under a chemical fume hood[1].

Quantitative Data Summary

The following table summarizes key hazard information for this compound, compiled from available safety data sheets.

PropertyValue
GHS Classification Acute toxicity, Oral (Category 4)[1]
Acute aquatic toxicity (Category 1)[1]
Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed[1]
H410: Very toxic to aquatic life with long lasting effects[1]
Molecular Formula C₁₅H₁₅O₆[1]
Molecular Weight 291.28 g/mol [1]

Standard Disposal Protocol

The fundamental directive for this compound disposal is to ensure that the compound and its containers are managed by an approved waste disposal plant[1]. This compound or any solutions containing it should never be disposed of down the drain. The following protocol outlines the necessary steps for the proper disposal of this compound waste.

Experimental Protocol for this compound Disposal

Objective: To safely collect and prepare this compound waste for disposal by a certified waste management service.

Materials:

  • Designated, leak-proof, and clearly labeled hazardous waste container

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Absorbent material (e.g., diatomite, universal binders)[1]

  • 70% Ethanol or other suitable disinfectant for decontamination[1]

  • Waste disposal tags or labels as required by your institution

Procedure:

  • Waste Segregation:

    • Collect all waste materials containing this compound, including unused product, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, tubes), in a designated hazardous waste container.

    • Ensure the container is compatible with the chemical nature of the waste.

  • Container Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and any other required information according to your institution's and local regulations.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

    • Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].

  • Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

    • Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and validated protocol.

Accidental Spill Response

In the event of an this compound spill, immediate and proper cleanup is crucial to mitigate exposure and environmental contamination.

  • Ensure Personal Safety: Evacuate all non-essential personnel from the area. Ensure you are wearing the appropriate PPE. Avoid breathing in any dust or vapors[1].

  • Contain the Spill: Prevent the spill from spreading or entering any drains[1].

  • Absorb the Spill: Cover the spill with a finely-powdered, liquid-binding material[1].

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Scrub the surface of the spill area and any contaminated equipment with alcohol[1].

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in the hazardous waste container for disposal.

This compound Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound waste, from generation to final disposal.

Altenusin_Disposal_Workflow cluster_lab Laboratory Procedures cluster_spill Accidental Spill Response A This compound Waste Generation (e.g., unused chemical, contaminated labware) B Segregate into a Designated Hazardous Waste Container A->B C Label Container Clearly ('Hazardous Waste', 'this compound') B->C D Store Securely in a Designated Secondary Containment Area C->D E Schedule Waste Pickup with EHS or Approved Vendor D->E S1 Spill Occurs S2 Contain and Absorb Spill (Use appropriate absorbent material) S1->S2 S3 Collect Contaminated Material (Place in hazardous waste container) S2->S3 S3->C S4 Decontaminate Spill Area (Scrub with alcohol) S4->S3 F Transport to an Approved Waste Disposal Plant E->F

Caption: General workflow for the proper disposal of this compound waste.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。